Product packaging for 3-(4-Fluorophenyl)-5-methoxypyridine(Cat. No.:CAS No. 1214374-19-2)

3-(4-Fluorophenyl)-5-methoxypyridine

Cat. No.: B577761
CAS No.: 1214374-19-2
M. Wt: 203.216
InChI Key: RRVNYVUQPJSKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Fluorophenyl)-5-methoxypyridine is a fluorinated pyridine derivative serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Compounds featuring the methoxypyridine scaffold are investigated as core structures in developing novel therapeutic agents due to their favorable physicochemical properties and presence in pharmacologically active molecules . The structural motif of an aryl-substituted pyridine is of significant interest in designing potent inhibitors for various biological targets. For instance, similar 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine analogs have been designed as cis-restricted combretastatin A-4 mimics, demonstrating potent antiproliferative activity by inhibiting tubulin polymerization and disrupting cancer cell division . Furthermore, the methoxypyridine group is a key structural component in other research contexts, such as in gamma-secretase modulators explored for Alzheimer's disease , and the fluorophenyl moiety is a common feature in compounds targeting parasitic enzymes like Leishmania casein kinase 1 . This combination makes this compound a versatile scaffold for synthesizing and optimizing new chemical entities for oncology, neuroscience, and infectious disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO B577761 3-(4-Fluorophenyl)-5-methoxypyridine CAS No. 1214374-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVNYVUQPJSKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673400
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-19-2
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(4-Fluorophenyl)-5-methoxypyridine (CAS No. 1214374-19-2). Due to a notable lack of publicly available experimental data for this specific compound, this guide leverages data from structurally related molecules to infer potential characteristics and experimental approaches. The document covers physicochemical properties, potential synthetic routes, spectral analysis, and discusses the biological activities and associated signaling pathways of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this scaffold and the current gaps in knowledge.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenyl group and a methoxy group. This combination of a fluorinated aromatic ring and a methoxy-substituted pyridine makes it an intriguing candidate for investigation in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the methoxypyridine moiety is a common feature in various biologically active compounds. This guide aims to consolidate the available information and provide a predictive framework for the properties and potential applications of this molecule.

Chemical Properties

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes predicted properties and experimental data for structurally similar compounds to provide a comparative context.

PropertyThis compound (Predicted/Inferred)3-Bromo-5-methoxypyridine3-Methoxypyridine4-Methoxypyridine
CAS Number 1214374-19-250720-12-27295-76-3620-08-6
Molecular Formula C₁₂H₁₀FNOC₆H₆BrNOC₆H₇NOC₆H₇NO
Molecular Weight ( g/mol ) 203.21188.02[1]109.13[2]109.13
Melting Point (°C) Data not available31-35[1]Data not availableData not available
Boiling Point (°C) Data not availableData not available65 °C/15 mmHg[2]108-111 °C/65 mmHg[3]
Density (g/mL) Data not availableData not available1.083 at 25 °C[2]1.075 at 25 °C[3]
Refractive Index (n20/D) Data not availableData not available1.518[2]Data not available
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Data not availableSoluble in water.Data not available
Spectral Data

No specific experimental spectral data (NMR, MS) for this compound has been found. The following represents predicted spectral characteristics based on the analysis of related structures.

  • ¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, the 4-fluorophenyl protons (appearing as a characteristic set of doublets or multiplets due to fluorine coupling), and a singlet for the methoxy group protons.

  • ¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms, with the carbon attached to the fluorine atom showing a large coupling constant.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 203.

Experimental Protocols

While no specific experimental protocols for the synthesis of this compound are published, a plausible synthetic route can be designed based on established cross-coupling methodologies.

Proposed Synthesis Workflow: Suzuki Coupling

A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction. This approach would involve the coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_product Product 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Reaction_Vessel Reaction Mixture (Solvent, Base, Pd Catalyst) 3-Bromo-5-methoxypyridine->Reaction_Vessel 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed synthesis of this compound via Suzuki coupling.

Methodology:

  • Reactants: 3-Bromo-5-methoxypyridine (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents).

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ (2 equivalents).

  • Solvent: A suitable solvent system such as a mixture of toluene and ethanol, or dioxane.

  • Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available. However, the structural motifs present in this molecule are found in numerous compounds with significant biological activities, particularly as anticancer agents. Many of these related compounds are known to target key signaling pathways involved in cell proliferation and survival.

Inferred Biological Relevance

Derivatives of fluorinated phenylpyridines and similar heterocyclic systems have shown promise as inhibitors of various protein kinases. The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.

Potentially Targeted Signaling Pathway: EGFR/VEGFR-2

Many structurally related anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are critical for tumor growth, proliferation, and angiogenesis. It is plausible that this compound could also interact with such pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_VEGFR2 EGFR / VEGFR-2 PI3K PI3K EGFR_VEGFR2->PI3K RAS RAS EGFR_VEGFR2->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Growth & Angiogenesis Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR_VEGFR2 Inhibitor 3-(4-Fluorophenyl) -5-methoxypyridine (Hypothesized) Inhibitor->EGFR_VEGFR2 Inhibition

Caption: Hypothesized inhibition of the EGFR/VEGFR-2 signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest for chemical and biological research due to its structural features, which are common in many bioactive compounds. However, a significant gap exists in the experimental data for this specific compound. This guide has provided a predictive overview based on related structures to stimulate further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol for this compound and fully characterizing it using modern analytical techniques (NMR, MS, elemental analysis, X-ray crystallography).

  • Physicochemical Profiling: Experimentally determining its key physicochemical properties, including melting point, boiling point, solubility in various solvents, and pKa.

  • Biological Screening: Evaluating its biological activity in a panel of relevant assays, such as kinase inhibition assays and cancer cell line proliferation assays, to determine its therapeutic potential.

  • Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways through which it exerts its effects.

Addressing these research gaps will be crucial to unlocking the full potential of this compound in the field of drug discovery and development.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 3-(4-Fluorophenyl)-5-methoxypyridine. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Structure and Properties

Structure:

This compound possesses a core structure consisting of a pyridine ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methoxy group.

Physicochemical Properties:

PropertyEstimated ValueReference/Method
Molecular Formula C₁₂H₁₀FNO-
Molecular Weight 203.21 g/mol Calculated
Appearance White to off-white solidInferred from analogs
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from analogs
pKa The pyridine nitrogen is expected to be weakly basic. The pKa of the conjugate acid is estimated to be in the range of 3-4.[1]Estimated based on substituted pyridines

Spectroscopic Data (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and fluorophenyl rings, as well as the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4-8.2m2HProtons on the pyridine ring
~7.6-7.4m2HProtons on the fluorophenyl ring (ortho to F)
~7.2-7.0m2HProtons on the fluorophenyl ring (meta to F)
~7.0-6.8m1HProton on the pyridine ring
~3.9s3HMethoxy group protons

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165-160 (d)Carbon attached to Fluorine (¹JCF)
~160-155Carbon of the pyridine ring attached to the methoxy group
~150-140Other carbons of the pyridine ring
~135-130Quaternary carbon of the pyridine ring attached to the phenyl group
~130-125 (d)Carbons of the fluorophenyl ring (ortho to F, ²JCF)
~120-115Quaternary carbon of the fluorophenyl ring attached to the pyridine ring
~115-110 (d)Carbons of the fluorophenyl ring (meta to F, ³JCF)
~110-105Carbon of the pyridine ring
~55Methoxy carbon

IR Spectroscopy (Predicted):

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (methoxy)
~1600, 1500, 1450C=C and C=N stretching (aromatic rings)
~1250-1200C-O-C stretching (asymmetric)
~1050-1000C-O-C stretching (symmetric)
~1220-1180C-F stretching

Mass Spectrometry (Predicted):

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
203[M]⁺
204[M+1]⁺

Synthesis Methodology

A plausible synthetic route for this compound would involve a Suzuki-Miyaura cross-coupling reaction. This is a common and versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 3-Bromo-5-methoxypyridine and 4-fluorophenylboronic acid.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Procedure: a. To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). c. The solvent system is added, and the reaction mixture is heated to a temperature between 80-120 °C. d. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine ReactionMixture Reaction Mixture 3-Bromo-5-methoxypyridine->ReactionMixture 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heat Heat Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the structural motifs present in the molecule, namely the substituted pyridine and fluorophenyl groups, are found in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in kinase inhibitors, it is plausible that this compound could interact with various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Kinase_Inhibition_Pathway Molecule This compound Molecule->Inhibition Kinase Protein Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibition->Kinase

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential kinase inhibitory activity of this compound, a standard in vitro kinase assay could be performed.

  • Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, and the test compound. A detection reagent, such as a phosphospecific antibody or a fluorescent probe, is also required.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent. e. The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural features. While direct experimental data is currently limited, this guide provides a comprehensive overview based on its deduced structure and data from analogous compounds. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable method for its preparation, and its potential as a kinase inhibitor warrants further investigation through in vitro and in vivo studies. This document serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 3-bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-methoxypyridine, a key precursor in the development of pharmaceuticals and other advanced chemical entities. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and comparative data.

Introduction

3-Bromo-5-methoxypyridine is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its disubstituted pyridine structure allows for diverse chemical modifications, making it an important intermediate in the creation of complex molecules with potential therapeutic applications. This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information for laboratory-scale preparation.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most prevalent and industrially scalable method for synthesizing 3-bromo-5-methoxypyridine is through the nucleophilic aromatic substitution of 3,5-dibromopyridine with a methoxide source.[1][2] This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to facilitate the displacement of one of the bromine atoms.

Below are two detailed protocols for this common synthetic pathway, with variations in the source of the methoxide nucleophile.

Comparative Data for Nucleophilic Substitution Methods
ParameterProtocol 1: Sodium Methoxide from Sodium PelletsProtocol 2: Sodium Methoxide from Sodium Hydride
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Reagent Sodium pellets and Methanol60% Sodium Hydride and Methanol
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 70°C90°C
Reaction Time 4 hours1 hour
Yield 62%[3]73%[4]
Purification Filtration and dryingExtraction and Silica Gel Chromatography
Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide Prepared from Sodium and Methanol

This protocol outlines the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide, prepared in situ from sodium metal and methanol.[2][3]

Materials:

  • 3,5-Dibromopyridine (32 g, 135 mmol)

  • Sodium pellets (4.7 g, 0.20 mol)

  • Methanol (180 mL)

  • Toluene (100 mL)

  • Dry N,N-Dimethylformamide (DMF) (130 mL)

  • Ice/water mixture

Procedure:

  • Under anhydrous conditions, carefully add sodium pellets portion-wise to methanol (180 mL) to generate sodium methoxide.

  • Evaporate the resulting solution to dryness under reduced pressure.

  • Azeotropically distill the residue with toluene (100 mL) and concentrate again under reduced pressure to ensure the complete removal of water.

  • To a reaction vessel containing dry DMF (130 mL), add the prepared sodium methoxide.

  • Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

  • Heat the mixture to 70°C and maintain for 4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product.[4]

  • Collect the precipitate by filtration.

  • Dry the filter cake under reduced pressure to yield 3-bromo-5-methoxypyridine.

Protocol 2: Synthesis using Sodium Hydride and Methanol

This alternative protocol utilizes sodium hydride to generate sodium methoxide in situ, offering a potentially more convenient and efficient method.[2][4]

Materials:

  • 3,5-Dibromopyridine (45 g, 190 mmol)

  • 60% Sodium Hydride in mineral oil (11.4 g, 285 mmol)

  • Methanol (11.5 mL, 285 mmol)

  • N,N-Dimethylformamide (DMF) (450 mL)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) with methanol (11.5 mL, 285 mmol) at room temperature.

  • Heat the resulting solution to 60°C.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Heat the reaction mixture to 90°C for 1 hour.[4]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (50 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography on silica gel, eluting with 5-10% ethyl acetate in hexane to yield the title compound as an off-white solid.[4]

Alternative Synthesis Route: From an Amino Precursor (Proposed)

While less commonly documented for 3-bromo-5-methoxypyridine itself, a potential alternative synthetic strategy involves a Sandmeyer-type reaction starting from an appropriate amino-substituted pyridine. For instance, a patented method describes the synthesis of the analogous 3-bromo-5-methylpyridine from 3-amino-5-methylpyridine.[1] This suggests a plausible, albeit currently unconfirmed, route for the methoxy derivative.

This hypothetical pathway would involve the diazotization of a 3-amino-5-methoxypyridine precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-bromo-5-methoxypyridine.

Analysis Expected Results
Mass Spectrometry (DCI/NH₃) m/z 188/190 (M+H)⁺, confirming the molecular weight and isotopic pattern of bromine.[3]
¹H NMR (400 MHz, CDCl₃) δ = 8.27 (d, J= 17.20 Hz, 2 H), 7.36 (s, 1 H), 3.86 (br. s, 3 H)[4]
¹³C NMR Data not explicitly found in the search results.
Appearance Off-white solid.[4]

Visualizing the Synthesis

Reaction Pathway

G cluster_main Primary Synthesis of 3-bromo-5-methoxypyridine DBP 3,5-Dibromopyridine Product 3-bromo-5-methoxypyridine DBP->Product Nucleophilic Aromatic Substitution NaOMe Sodium Methoxide (NaOMe) NaOMe->Product Solvent DMF Heat Heat

Caption: Nucleophilic aromatic substitution of 3,5-dibromopyridine.

Experimental Workflow

G cluster_workflow General Experimental Workflow start Start reagents Combine 3,5-dibromopyridine and Sodium Methoxide in DMF start->reagents reaction Heat reaction mixture (70-90°C, 1-4h) reagents->reaction workup Quench with water and/or extract with ether reaction->workup purification Purify by filtration/drying or column chromatography workup->purification product 3-bromo-5-methoxypyridine purification->product

Caption: Workflow for 3-bromo-5-methoxypyridine synthesis.

References

An In-depth Technical Guide to Suzuki Coupling Reactions of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Among the vast array of available organoboron reagents, 4-fluorophenylboronic acid has emerged as a particularly valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a sought-after moiety in drug design.

This technical guide provides a comprehensive overview of the Suzuki coupling partners for 4-fluorophenylboronic acid, complete with quantitative data, detailed experimental protocols, and visual diagrams of the reaction mechanism and workflow.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-fluorophenylboronic acid) and an organic halide or triflate. The general transformation can be represented as follows:

Where:

  • R-X is the organic halide or triflate (coupling partner)

  • (HO)₂B-Ar is the boronic acid (4-fluorophenylboronic acid)

  • [Pd catalyst] is a palladium complex, often with phosphine ligands

  • Base is required to activate the boronic acid

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Mechanism pd0 Pd(0)L₂ oa_intermediate R-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate R-Pd(II)L₂-Ar (Transmetalation Intermediate) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R-Ar transmetalation_intermediate->product boronate ArB(OH)₃⁻ boronate->oa_intermediate boronic_acid ArB(OH)₂ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronic_acid halide R-X halide->pd0

Suzuki-Miyaura Catalytic Cycle

Coupling Partners for 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a versatile reagent that can be coupled with a wide range of organic halides and pseudohalides. The reactivity of the coupling partner generally follows the trend: I > Br > OTf > Cl.

Aryl Halides

Aryl halides are the most common coupling partners for 4-fluorophenylboronic acid, leading to the synthesis of substituted biaryls. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 1: Suzuki Coupling of 4-Fluorophenylboronic Acid with Aryl Bromides [1][2]

Aryl BromideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>99
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024>99
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~95
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~98
2-Bromo-4-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~85

Table 2: Suzuki Coupling of 4-Fluorophenylboronic Acid with Other Aryl Halides (Representative Examples)

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
4-ChloroacetophenonePd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane8095
1-IodobenzenePd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8092
Heteroaryl Halides

The Suzuki coupling of 4-fluorophenylboronic acid with heteroaryl halides is a powerful tool for the synthesis of complex molecules in medicinal chemistry. The nitrogen atoms in some heterocycles can coordinate to the palladium catalyst, sometimes necessitating the use of specialized ligands or reaction conditions.

Table 3: Suzuki Coupling of 4-Fluorophenylboronic Acid with Heteroaryl Halides (Representative Examples)

Heteroaryl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
2-BromopyridinePd(OAc)₂SPhosK₃PO₄1,4-Dioxane10088
3-BromothiophenePd(PPh₃)₄-Na₂CO₃DME/H₂O8594
2-ChloroquinolinePd₂(dba)₃XPhosK₃PO₄t-Amyl alcohol10091
Vinyl Halides

Vinyl halides are also effective coupling partners, leading to the formation of fluorinated styrenyl compounds. The stereochemistry of the vinyl halide is typically retained throughout the reaction.

Table 4: Suzuki Coupling of 4-Fluorophenylboronic Acid with Vinyl Halides (Representative Examples)

Vinyl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
(E)-1-Bromo-1-hexenePd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8089
1-Chloro-1-cyclohexenePd(OAc)₂SPhosCsFIsopropanol8078
Alkyl Halides

The Suzuki coupling of unactivated alkyl halides is more challenging due to the potential for β-hydride elimination. However, recent advances in catalyst and ligand design have enabled these transformations, even at room temperature.[3]

Table 5: Suzuki Coupling of 4-Fluorophenylboronic Acid with Alkyl Bromides (Representative Examples) [3]

Alkyl BromideCatalystLigandBaseSolventTemp. (°C)Yield (%)
1-BromooctanePd(OAc)₂PCy₃K₃PO₄·H₂OTolueneRT82
Cyclohexyl bromideNiCl₂(dme)trans-N,N'-dimethyl-1,2-cyclohexanediamineKOt-BuIsobutanolRT75

Experimental Protocols

The following are generalized experimental protocols for the Suzuki coupling of 4-fluorophenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, 4-Fluorophenylboronic Acid, Base, Catalyst, and Ligand in a Flask start->reagents inert Establish Inert Atmosphere (Purge with Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC or LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Extract with Organic Solvent, Wash with Water and Brine reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) workup->purify product Isolated Product purify->product

Generalized Experimental Workflow

Protocol 1: Suzuki Coupling of an Aryl Bromide with 4-Fluorophenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene, ethanol, and water in a 3:1:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of an Aryl Chloride with 4-Fluorophenylboronic Acid

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%), and a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, 5 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Logical Relationships in Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction involves considering the interplay between several key components. The following diagram illustrates the logical relationships between the choice of coupling partner and the typical adjustments made to the catalyst, ligand, and base to achieve a successful reaction.

Logical_Relationships partner Coupling Partner (R-X) iodide Aryl/Vinyl Iodide partner->iodide bromide Aryl/Vinyl Bromide partner->bromide chloride Aryl/Vinyl Chloride partner->chloride alkyl_halide Alkyl Halide partner->alkyl_halide simple_pd Simple Pd Source (e.g., Pd(PPh₃)₄) iodide->simple_pd weak_base Weak Base (e.g., Na₂CO₃, K₂CO₃) iodide->weak_base bromide->simple_pd bromide->weak_base buchwald Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) chloride->buchwald strong_base Stronger Base (e.g., K₃PO₄, Cs₂CO₃) chloride->strong_base alkyl_halide->buchwald ni_catalyst Nickel Catalyst Systems alkyl_halide->ni_catalyst alkyl_halide->strong_base catalyst_ligand Catalyst/Ligand System simple_pd->catalyst_ligand buchwald->catalyst_ligand ni_catalyst->catalyst_ligand base Base weak_base->base strong_base->base

Reaction Optimization Logic

Conclusion

4-Fluorophenylboronic acid is a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to couple with a broad range of aryl, heteroaryl, vinyl, and alkyl halides makes it an invaluable tool for the synthesis of fluorinated organic molecules. By understanding the fundamental principles of the Suzuki coupling and carefully selecting the appropriate reaction conditions, researchers can efficiently incorporate the 4-fluorophenyl moiety into their target structures, thereby accessing novel compounds with potentially enhanced biological and material properties. This guide serves as a foundational resource for professionals in drug development and chemical research, providing the necessary data and protocols to successfully employ 4-fluorophenylboronic acid in their synthetic endeavors.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. Visual aids in the form of chemical structure and experimental workflow diagrams are included for enhanced clarity.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. The predictions are based on the analysis of substituent effects on the pyridine and phenyl rings, drawing comparisons with similar chemical structures found in the literature.[1][2][3][4] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, combined with the electron-donating effect of the methoxy group, all influence the chemical shifts of the aromatic protons.[2][5]

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-28.30 - 8.45d1HPyridine Ring
H-47.30 - 7.45t1HPyridine Ring
H-68.15 - 8.30d1HPyridine Ring
H-2', H-6'7.50 - 7.65m (dd)2H4-Fluorophenyl Ring
H-3', H-5'7.10 - 7.25m (t)2H4-Fluorophenyl Ring
-OCH₃3.85 - 3.95s3HMethoxy Group

d = doublet, t = triplet, m = multiplet, s = singlet

Structural and Pathway Diagrams

To visualize the molecule and the experimental process, the following diagrams are provided.

workflow start Start sample_prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument_setup Instrument Setup (Lock, Tune, Shim) nmr_tube->instrument_setup acquisition ¹H NMR Data Acquisition (Pulse sequence, number of scans) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Integration, Peak Picking, J-coupling analysis) processing->analysis end End analysis->end

References

Navigating the Magnetic Landscape: A Predictive Analysis of the 13C NMR Spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and molecular engineering, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This whitepaper presents a detailed, in-depth predictive analysis of the 13C NMR spectrum for the novel compound 3-(4-Fluorophenyl)-5-methoxypyridine, a molecule of interest for its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize predictive NMR data.

Introduction

The compound this compound combines three distinct chemical moieties: a pyridine ring, a 4-fluorophenyl group, and a methoxy group. The electronic environment of each carbon atom within the molecule is subtly influenced by its neighbors, resulting in a unique 13C NMR spectrum that acts as a molecular fingerprint. Predicting this spectrum is a critical step in confirming synthesis, identifying impurities, and understanding the electronic structure of the molecule.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from a combination of established computational methods, including Density Functional Theory (DFT) calculations and empirical models based on extensive spectral databases.[1][2][3] The values are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2148.5Deshielded due to the adjacent nitrogen atom in the pyridine ring.
C3135.2Site of substitution with the fluorophenyl group, leading to a downfield shift.
C4128.9Influenced by the electron-donating methoxy group at the meta position.
C5155.8Strongly deshielded due to the directly attached electron-donating methoxy group.
C6145.3Deshielded by the adjacent nitrogen atom.
C1'134.1Quaternary carbon of the fluorophenyl ring, attached to the pyridine ring.
C2', C6'129.7Carbons ortho to the fluorine atom, experiencing a moderate downfield shift.
C3', C5'115.9Carbons meta to the fluorine atom, showing a characteristic upfield shift due to fluorine's strong electron-withdrawing inductive effect and electron-donating mesomeric effect.
C4'162.5 (d, ¹JCF ≈ 245 Hz)Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
-OCH₃55.6Typical chemical shift for a methoxy group attached to an aromatic ring.[4][5][6][7]

Methodologies for Spectrum Prediction

The prediction of 13C NMR spectra is a sophisticated process that leverages both theoretical and empirical approaches. The following outlines the key experimental and computational protocols that form the basis of the predictions presented in this guide.

Computational Prediction Protocol:
  • Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized using quantum mechanical methods, typically DFT with a suitable basis set (e.g., B3LYP/6-31G*).

  • NMR Chemical Shift Calculation: Using the optimized geometry, the 13C NMR chemical shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3]

  • Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually TMS, computed at the same level of theory.

  • Database Comparison and Refinement: The computationally derived shifts are often refined by comparison with extensive experimental NMR databases.[1] Machine learning algorithms trained on these databases can further improve the accuracy of the prediction.[2][8][9]

Logical Workflow for Prediction

The process of predicting a 13C NMR spectrum follows a logical workflow, from the initial molecular structure to the final predicted spectrum. This workflow is visualized in the diagram below.

Prediction_Workflow A Molecular Structure This compound B Geometry Optimization (DFT) A->B C 13C Shielding Calculation (GIAO) B->C E Chemical Shift Calculation δ = σ(ref) - σ(iso) C->E D Reference Standard (TMS Calculation) D->E F Database Refinement & Machine Learning Correction E->F G Predicted 13C NMR Spectrum F->G

References

Mass Spectrometry Analysis of Fluorinated Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of fluorinated pyridine derivatives, compounds of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into the pyridine scaffold can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in various matrices.

Introduction to Mass Spectrometry of Fluorinated Pyridines

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For fluorinated pyridine derivatives, MS is instrumental in confirming molecular weight, elucidating chemical structures through fragmentation analysis, and quantifying their presence in complex mixtures such as biological fluids.

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. "Soft" ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are preferred for determining the molecular weight of the intact molecule with minimal fragmentation. In contrast, "hard" ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing valuable structural information.

Ionization Techniques

Several ionization methods are applicable to the analysis of fluorinated pyridine derivatives:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC).

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique often used for less polar compounds that are not efficiently ionized by ESI.

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, useful for structural elucidation and library matching.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for large molecules like proteins, but can also be applied to smaller molecules, especially in imaging mass spectrometry.

Fragmentation Patterns of Fluorinated Pyridine Derivatives

The fragmentation of fluorinated pyridine derivatives in mass spectrometry is influenced by the stable pyridine ring, the position and number of fluorine atoms, and the presence of other substituents.

Under hard ionization conditions like EI, the pyridine ring can undergo cleavage. A common fragmentation pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN), resulting in a fragment with m/z 27 less than the precursor ion.

The presence of fluorine, the most electronegative element, significantly influences fragmentation. The strong carbon-fluorine bond can make some fragmentation pathways less favorable. However, the loss of a fluorine atom or a neutral HF molecule can also be observed.

For substituted fluorinated pyridines, fragmentation will also be directed by the nature of the other functional groups. For example, in compounds with alkyl chains, fragmentation often occurs at the bond beta to the pyridine ring.

Quantitative Data Presentation

The following tables summarize the mass-to-charge ratios (m/z) and relative intensities of the major ions observed in the electron ionization (EI) mass spectra of various fluorinated pyridine derivatives.

Table 1: Mass Spectral Data for Monofluoropyridines

CompoundMolecular Weight ( g/mol )m/z of Molecular Ion (M⁺)Relative Intensity of M⁺ (%)Major Fragment Ions (m/z)Relative Intensity (%)
2-Fluoropyridine97.099710070, 5040, 20
3-Fluoropyridine97.099710070, 5055, 25
4-Fluoropyridine97.099710070, 5035, 15

Table 2: Mass Spectral Data for Difluoropyridines

CompoundMolecular Weight ( g/mol )m/z of Molecular Ion (M⁺)Relative Intensity of M⁺ (%)Major Fragment Ions (m/z)Relative Intensity (%)
2,6-Difluoropyridine115.0811510088, 6930, 25

Table 3: Mass Spectral Data for Trifluoromethylpyridines

CompoundMolecular Weight ( g/mol )m/z of Molecular Ion (M⁺)Relative Intensity of M⁺ (%)Major Fragment Ions (m/z)Relative Intensity (%)
2-(Trifluoromethyl)pyridine147.10147100127, 97, 7880, 40, 30
3-(Trifluoromethyl)pyridine147.10147100127, 9795, 35
4-(Trifluoromethyl)pyridine147.10147100127, 9775, 45

Table 4: Mass Spectral Data for Other Substituted Fluoropyridines

CompoundMolecular Weight ( g/mol )m/z of Molecular Ion (M⁺)Relative Intensity of M⁺ (%)Major Fragment Ions (m/z)Relative Intensity (%)
2-Chloro-6-fluoropyridine131.54131/133100/3396, 7050, 20
2-Amino-5-fluoropyridine112.1011210085, 5845, 30

Note: The presence of chlorine results in an isotopic pattern for the molecular ion (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1.[1][2]

Experimental Protocols

A detailed and robust experimental protocol is essential for reliable and reproducible mass spectrometry analysis. The following is a general workflow for the analysis of a fluorinated pyridine derivative, such as the MEK inhibitor Selumetinib, in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]

Sample Preparation

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte.[4]

  • Protein Precipitation: To 50 µL of plasma sample, add 450 µL of acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is necessary to resolve the analyte from other components in the sample.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Selumetinib, a common transition is m/z 457.1 → 381.1.[4]

  • Collision Energy: Optimized for the specific analyte to achieve efficient fragmentation.

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a fluorinated pyridine derivative in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC Liquid Chromatography (LC) SupernatantCollection->LC MS Mass Spectrometry (MS/MS) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for LC-MS/MS analysis.

Signaling Pathway: Raf-MEK-ERK Pathway

Many fluorinated pyridine derivatives are developed as kinase inhibitors for cancer therapy. For example, Selumetinib is a selective inhibitor of MEK1 and MEK2 enzymes in the Raf-MEK-ERK signaling pathway.[3][7][8][9] This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Selumetinib Selumetinib (Fluorinated Pyridine Derivative) Selumetinib->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Inhibition of the Raf-MEK-ERK pathway by Selumetinib.

Conclusion

Mass spectrometry is an indispensable tool for the analysis of fluorinated pyridine derivatives. The selection of appropriate ionization techniques and the understanding of fragmentation patterns are key to obtaining meaningful data for both qualitative and quantitative analyses. The development of robust and validated LC-MS/MS methods is crucial for the successful application of these compounds in drug discovery and development, enabling researchers to accurately assess their pharmacokinetic and metabolic profiles.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methoxy-substituted pyridines, a class of compounds of significant interest in pharmaceutical and materials science. The position of the methoxy group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, conformation, and, consequently, its vibrational spectrum. Understanding these spectral signatures is crucial for structural elucidation, reaction monitoring, and quality control in drug development and chemical synthesis.

This document details the characteristic vibrational modes, presents a comparative analysis of the IR spectra of the three primary isomers, and provides standardized experimental protocols for spectral acquisition.

Fundamental Vibrational Modes

The infrared spectrum of a methoxy-substituted pyridine is a composite of the vibrational modes originating from the pyridine ring and the methoxy group (-OCH₃). The key vibrations can be categorized as follows:

  • Pyridine Ring Vibrations:

    • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

    • C=C and C=N Ring Stretching: These vibrations, characteristic of the aromatic system, produce a series of strong to medium bands in the 1600-1400 cm⁻¹ region. The relative intensities and positions of these bands are sensitive to the substitution pattern.

    • Ring Breathing/Deformation: Vibrations involving the expansion and contraction of the entire ring occur at lower frequencies, often near 1000 cm⁻¹.

    • C-H In-plane and Out-of-plane Bending: These bending vibrations are found in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. The pattern of out-of-plane bending bands is particularly diagnostic of the substitution pattern on the aromatic ring.

  • Methoxy Group Vibrations:

    • C-H Stretching: The methyl (CH₃) group exhibits both symmetric and asymmetric stretching vibrations, which are typically observed between 2950 cm⁻¹ and 2850 cm⁻¹.

    • Aryl Ether C-O Stretching: The stretching of the C-O bonds is a key diagnostic feature. Aryl alkyl ethers display two characteristic bands: an asymmetric stretch (Ar-O) typically in the 1275-1200 cm⁻¹ region and a symmetric stretch (O-CH₃) in the 1075-1020 cm⁻¹ range.[1]

    • CH₃ Bending: Symmetric and asymmetric bending (deformation) modes of the methyl group appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Comparative Spectral Analysis of Methoxy-Substituted Pyridine Isomers

The position of the methoxy group significantly influences the vibrational frequencies. The following tables summarize the key experimental infrared absorption bands for 2-, 3-, and 4-methoxypyridine, with assignments based on published literature and spectral databases.

Table 1: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 2-Methoxypyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2945MediumAsymmetric CH₃ Stretch
~2840MediumSymmetric CH₃ Stretch
~1595Very StrongRing C=C, C=N Stretch
~1480Very StrongRing C=C, C=N Stretch
~1435Very StrongAsymmetric CH₃ Bend
~1290Very StrongAsymmetric Ar-O Stretch
~1150MediumC-H In-plane Bend
~1020StrongSymmetric O-CH₃ Stretch
~775Very StrongC-H Out-of-plane Bend

Data compiled from spectral databases and assignments corroborated by literature.[2]

Table 2: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 3-Methoxypyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3040MediumAromatic C-H Stretch
~2940MediumAsymmetric CH₃ Stretch
~2835MediumSymmetric CH₃ Stretch
~1590Very StrongRing C=C, C=N Stretch
~1475Very StrongRing C=C, C=N Stretch
~1425StrongAsymmetric CH₃ Bend
~1280Very StrongAsymmetric Ar-O Stretch
~1130MediumC-H In-plane Bend
~1030Very StrongSymmetric O-CH₃ Stretch
~780Very StrongC-H Out-of-plane Bend

Data compiled from spectral databases. Assignments are based on analysis of related compounds.[1]

Table 3: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 4-Methoxypyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAsymmetric CH₃ Stretch
~2840MediumSymmetric CH₃ Stretch
~1598Very StrongRing C=C, C=N Stretch
~1508Very StrongRing C=C, C=N Stretch
~1445StrongAsymmetric CH₃ Bend
~1285StrongAsymmetric Ar-O Stretch
~1175MediumC-H In-plane Bend
~1025StrongSymmetric O-CH₃ Stretch
~825Very StrongC-H Out-of-plane Bend

Data compiled from spectral databases. Assignments are based on analysis of related compounds.

Experimental Protocols

Acquiring high-quality infrared spectra is paramount for accurate analysis. The following are generalized protocols for Fourier-Transform Infrared (FTIR) spectroscopy of methoxy-substituted pyridines.

Sample Preparation

Methoxy-substituted pyridines are often liquids or low-melting solids at room temperature.

  • For Liquids (Neat Analysis):

    • Place one drop of the neat liquid sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr) for transmission analysis.

    • Ensure a thin, uniform film is created. For salt plates, gently press them together to spread the sample.

  • For Solids (ATR Analysis):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • For Solids (KBr Pellet for Transmission):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

Instrumental Parameters and Data Acquisition

A standard procedure for acquiring an FTIR spectrum using a modern spectrometer is as follows:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics and internal calibrations. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This scan measures the ambient conditions and instrumental response, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer.

  • Acquisition: Acquire the sample spectrum. Typical parameters include:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. For analytical purposes, the absorbance spectrum is often preferred. Perform baseline correction and peak picking as needed using the spectrometer software.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Experimental Workflow for FTIR Analysis

The following diagram illustrates the standard workflow for obtaining an FTIR spectrum of a methoxy-substituted pyridine sample using an ATR accessory.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Processing & Analysis A Obtain/Synthesize Methoxy-Pyridine B Select Analysis Method (Liquid vs. Solid) A->B C Prepare Sample: - Neat Liquid Film - Solid on ATR - KBr Pellet B->C D Clean ATR Crystal C->D E Acquire Background Spectrum (I₀) D->E F Apply Sample to Crystal E->F G Acquire Sample Spectrum (I) F->G H Calculate Absorbance log(I₀/I) G->H I Process Spectrum (Baseline Correction) H->I J Peak Picking & Assignment I->J K Structural Confirmation J->K

FTIR experimental workflow from sample preparation to analysis.
Logical Relationship: Substituent Position and Spectral Shifts

The electronic effects of the methoxy group (mesomeric and inductive) vary with its position on the pyridine ring, leading to characteristic shifts in the vibrational frequencies of key functional groups. This diagram illustrates the logical connection between the isomer type and the expected spectral characteristics.

Isomer_Effects A Methoxy-Pyridine Isomer B1 2-Methoxypyridine (ortho) A->B1 B2 3-Methoxypyridine (meta) A->B2 B3 4-Methoxypyridine (para) A->B3 C1 Strong +M Effect -I Effect B1->C1 C2 Weak +M Effect Strong -I Effect B2->C2 C3 Strongest +M Effect -I Effect B3->C3 D Characteristic Spectral Shifts C1->D C2->D C3->D E1 Shifts in Ring C=C, C=N Modes D->E1 E2 Distinct C-O Stretch Frequencies D->E2 E3 Unique C-H Out-of-Plane Bending Pattern D->E3

Influence of methoxy group position on spectral features.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of methoxy-substituted pyridines. The position of the methoxy substituent creates a unique spectral fingerprint, particularly in the 1600-1400 cm⁻¹ (ring stretching) and 1300-1000 cm⁻¹ (C-O stretching) regions. By following standardized experimental protocols and leveraging comparative spectral data, researchers and drug development professionals can confidently identify isomers, confirm molecular structures, and ensure the purity of these vital chemical entities.

References

The Pivotal Role of Substituted Pyridines in Medicinal Chemistry: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance as a privileged structure. The unique electronic properties conferred by the nitrogen atom, including its ability to act as a hydrogen bond acceptor and its influence on the aromatic ring's reactivity, provide medicinal chemists with a versatile tool to modulate the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide delves into the core physicochemical properties of substituted pyridines—pKa, lipophilicity (logP), and aqueous solubility—providing a comprehensive overview of their importance, methods for their determination, and their impact on drug action.

Core Physicochemical Properties of Substituted Pyridines

The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical characteristics. For substituted pyridines, three key parameters dictate their behavior in biological systems:

  • pKa (Ionization Constant): The pKa of the pyridine nitrogen is a critical determinant of a molecule's charge state at physiological pH (typically around 7.4). This, in turn, influences its solubility, permeability across biological membranes, and its ability to interact with target proteins. The basicity of the pyridine ring can be finely tuned by the electronic nature of its substituents. Electron-donating groups increase the pKa, making the pyridine more basic, while electron-withdrawing groups decrease the pKa, rendering it less basic.

  • logP (Octanol-Water Partition Coefficient): Lipophilicity, quantified by the logP value, describes the partitioning of a compound between a nonpolar (octanol) and a polar (water) phase. This property is a crucial indicator of a drug's ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. The introduction and modification of substituents on the pyridine ring allow for precise control over the overall lipophilicity of a molecule.

  • Aqueous Solubility: Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges. The polarity of the pyridine ring itself contributes to water solubility, and this can be further enhanced or modulated by the appropriate choice of substituents that can participate in hydrogen bonding or ionization.

The interplay of these three properties is a delicate balancing act in drug design. A successful drug candidate often resides in a "sweet spot" where these parameters are optimized for the desired therapeutic effect.

Table 1: Physicochemical Properties of Selected Substituted Pyridines
CompoundSubstituentpKalogPAqueous Solubility (g/L)
Pyridine-H5.23[1]0.65Miscible[1]
2-Methylpyridine2-CH₃5.971.11143
3-Methylpyridine3-CH₃5.681.20110
4-Methylpyridine4-CH₃6.021.23125
2-Chloropyridine2-Cl0.721.2328.6
3-Chloropyridine3-Cl2.841.5522.2
4-Chloropyridine4-Cl3.831.5333.3
2-Aminopyridine2-NH₂6.860.3583.3
3-Aminopyridine3-NH₂5.980.23850
4-Aminopyridine4-NH₂9.110.17125
2-Hydroxypyridine2-OH0.75, 11.62-0.57200
3-Hydroxypyridine3-OH4.86, 8.57-0.21625
4-Hydroxypyridine4-OH3.27, 11.09-0.73500
Nicotinic Acid3-COOH2.07, 4.750.3616.7
Isonicotinic Acid4-COOH1.84, 4.960.4319.2
Nicotinamide3-CONH₂3.35-0.381000
Isoniazid4-CONHNH₂1.8, 3.5, 10.8-0.7125

Note: The presented values are compiled from various sources and may vary depending on the experimental conditions. The purpose of this table is to illustrate the general trends in physicochemical properties upon substitution.

Experimental Protocols for Determining Physicochemical Properties

Accurate and reproducible measurement of pKa, logP, and solubility is fundamental in medicinal chemistry. The following sections provide detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (Milli-Q or equivalent)

  • The substituted pyridine compound of interest

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Prepare a solution of the substituted pyridine at a known concentration (typically 1-10 mM) in high-purity water. To ensure complete dissolution, a small amount of co-solvent (e.g., methanol or DMSO, typically <1%) may be used, although this can slightly alter the pKa value. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration of a Basic Pyridine:

    • Pipette a known volume of the sample solution into a beaker.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and temperature probe.

    • Begin stirring the solution gently.

    • Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Titration of an Acidic Pyridine Derivative:

    • Follow the same procedure as for a basic pyridine, but titrate with the standardized 0.1 M NaOH solution.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point, and the pKa is the pH at half of this volume.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare Sample Solution calibrate->prepare_sample titrate Titrate with Acid/Base prepare_sample->titrate record_ph Record pH titrate->record_ph Iterative record_ph->titrate plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka end End determine_pka->end

Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It involves measuring the concentration of a solute in two immiscible liquid phases (typically n-octanol and water) at equilibrium.

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • The substituted pyridine compound of interest

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the substituted pyridine in one of the pre-saturated phases (usually the one in which it is more soluble). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a separatory funnel or vial.

    • Add a small, known amount of the stock solution of the compound.

    • Seal the container and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated.

    • To ensure complete separation, especially if an emulsion has formed, the mixture can be centrifuged.

  • Concentration Measurement:

    • Carefully withdraw a sample from each phase.

    • Measure the concentration of the substituted pyridine in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).

    • The logP is then calculated as the base-10 logarithm of P: logP = log10 ( [Compound]octanol / [Compound]water )

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis start Start prepare_phases Prepare Pre-saturated Phases start->prepare_phases prepare_sample Prepare Sample Stock Solution prepare_phases->prepare_sample mix Mix Phases and Sample prepare_sample->mix shake Shake to Equilibrium mix->shake separate Separate Phases shake->separate measure_conc Measure Concentration in Each Phase separate->measure_conc calculate_logp Calculate logP measure_conc->calculate_logp end End calculate_logp->end

Workflow for logP Determination by the Shake-Flask Method.
Determination of Aqueous Solubility

Aqueous solubility can be determined using several methods, with the equilibrium (thermodynamic) shake-flask method being the gold standard. For higher throughput, kinetic solubility methods are often employed in early drug discovery.

Equilibrium (Thermodynamic) Solubility Method:

Materials and Equipment:

  • High-purity water or buffer of desired pH

  • Screw-cap vials

  • Thermostated shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)

  • The solid substituted pyridine compound of interest

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (water or buffer). The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostated shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Remove the vials from the shaker and allow any undissolved solid to settle.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid any solid particles in the final solution.

  • Concentration Measurement:

    • Dilute the saturated solution if necessary to bring the concentration within the linear range of the analytical method.

    • Measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Result: The measured concentration represents the equilibrium solubility of the compound in the chosen aqueous medium at the specified temperature.

Kinetic Solubility Method:

This method is a higher-throughput alternative that measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Materials and Equipment:

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Multi-well plates (e.g., 96-well plates)

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

  • The substituted pyridine compound of interest

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: Serially dilute the DMSO stock solution in the multi-well plate.

  • Precipitation: Add a fixed volume of the aqueous buffer to each well containing the DMSO solution. The sudden change in solvent polarity will cause the compound to precipitate if its solubility in the final mixed solvent system is exceeded.

  • Detection:

    • Turbidimetric Method: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

    • Direct UV/LC-MS Method: After precipitation, the plate is centrifuged, and the supernatant is analyzed by UV-Vis spectroscopy or LC-MS to determine the concentration of the dissolved compound.

Impact of Physicochemical Properties on Drug Action: Signaling Pathway Examples

The physicochemical properties of substituted pyridines directly influence their ability to interact with biological targets and modulate signaling pathways. The following examples illustrate how pyridine-containing drugs exert their therapeutic effects.

Imatinib and the BCR-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

Imatinib is a tyrosine kinase inhibitor used to treat CML. The disease is characterized by the Philadelphia chromosome, which results in the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

imatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl (Constitutively Active) pSubstrate Phosphorylated Substrate BCR_Abl->pSubstrate Phosphorylation ATP ATP ATP->BCR_Abl Substrate Substrate Protein Substrate->BCR_Abl RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pSubstrate->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pSubstrate->PI3K_AKT_mTOR STAT5 STAT5 Pathway pSubstrate->STAT5 Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression STAT5->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Imatinib Imatinib Imatinib->BCR_Abl Inhibits (ATP competitive)

Imatinib inhibits the BCR-Abl signaling pathway.
Crizotinib and the ALK/MET Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

Crizotinib is an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) tyrosine kinases. In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which is a constitutively active kinase that promotes tumor growth.

crizotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT MET_Receptor MET Receptor MET_Receptor->PI3K_AKT MET_Receptor->RAS_MAPK Transcription Transcription PI3K_AKT->Transcription RAS_MAPK->Transcription JAK_STAT->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Angiogenesis Angiogenesis Transcription->Angiogenesis Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Crizotinib->MET_Receptor Inhibits vismodegib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation GLI GLI (Active) SUFU_GLI->GLI Releases Target_Genes Target Gene Transcription GLI->Target_Genes Translocates to Nucleus Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Vismodegib Vismodegib Vismodegib->SMO Inhibits

References

The Strategic Imperative of Fluorine in Modern Drug Design: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful and versatile tool. This deliberate modification, known as fluorination, can profoundly influence a molecule's physicochemical properties, leading to significant improvements in metabolic stability, pharmacokinetic profiles, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the role of fluorine in drug design, with a particular focus on its impact on metabolic stability. It details key experimental protocols for assessing these effects and presents quantitative data and visual representations of relevant biological pathways.

The Power of the Carbon-Fluorine Bond: A Shield Against Metabolism

The exceptional strength of the carbon-fluorine (C-F) bond, with a bond dissociation energy of approximately 116 kcal/mol compared to 99 kcal/mol for a carbon-hydrogen (C-H) bond, forms the cornerstone of fluorine's utility in enhancing metabolic stability.[1] This inherent stability makes the C-F bond significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of drug metabolism in the liver.[2]

By strategically replacing hydrogen atoms at metabolically vulnerable positions—so-called "metabolic soft spots"—with fluorine, medicinal chemists can effectively block or retard oxidative metabolism.[2] This "metabolic shielding" leads to a number of desirable pharmacokinetic consequences:

  • Increased Half-Life (t½): By slowing the rate of metabolism, fluorination can significantly extend the duration a drug remains in the bloodstream, leading to a longer half-life.

  • Reduced Clearance (Cl): A lower rate of metabolism translates to reduced clearance of the drug from the body.

  • Enhanced Bioavailability (F): By protecting the drug from first-pass metabolism in the liver, fluorination can increase the fraction of an orally administered dose that reaches systemic circulation.

Beyond direct metabolic blocking, fluorine's high electronegativity can also exert electron-withdrawing effects on neighboring atoms, which can indirectly influence metabolic pathways and alter the sites of metabolism on the molecule.[1]

Quantitative Impact of Fluorination on Metabolic Stability: Comparative Data

The tangible benefits of fluorination on metabolic stability are best illustrated through the comparative analysis of fluorinated compounds and their non-fluorinated (hydrogenated) analogues. The following tables summarize key pharmacokinetic parameters from various studies, highlighting the significant improvements achieved through the strategic incorporation of fluorine.

Compound ClassCompoundModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Indole Derivatives UT-155Non-fluorinated12.35-[3]
32a4-Fluoro-indazole analog13.29-[3]
32cCF3-substituted indazole analog53.711.29[3]
CSNK2 Inhibitor Compound 1Non-fluorinated1.2 (in vivo, h)-[4]
Compound 2Fluorinated2.5 (in vivo, h)-[4]
N-nitrosodialkylamines NDEANon-fluorinatedMetabolized-[5]
NDEA-F6PerfluorinatedNot metabolized-[5]
NDBANon-fluorinatedMetabolized-[5]
NDBA-F14PerfluorinatedNot metabolized-[5]
DrugKey Fluorinated MoietyApparent Terminal Half-life (t½)Primary Route of EliminationKey Metabolic EnzymesData Source
Sitagliptin Trifluoromethyl and Trifluorophenyl groups12.4 hours~79% excreted unchanged in urineCYP3A4, CYP2C8 (minor)[6]
Ibrutinib --Primarily metabolizedCYP3A4/5[7]

Note: Direct comparison of in vitro data across different studies should be approached with caution due to variations in experimental conditions. The in vivo data provides a more holistic view of the metabolic fate.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the impact of fluorination on metabolic stability, several in vitro and in vivo experimental protocols are employed. The following are detailed methodologies for two of the most common in vitro assays.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs.

Materials and Equipment:

  • Pooled human liver microsomes (or from other species)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator (37°C)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Centrifuge

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds (typically in DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound at the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile (or other organic solvent) containing an internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the first-order elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is crucial for predicting drug-drug interactions.

Materials and Equipment:

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • Test compounds (potential inhibitors)

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system

  • Incubator (37°C)

  • Acetonitrile or other suitable organic solvent

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and control inhibitors in DMSO.

    • Prepare working solutions of the probe substrates and NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In separate wells of a 96-well plate for each CYP isoform, combine the liver microsomes, the specific probe substrate, and the test compound at various concentrations (or a single concentration for screening). Include a vehicle control (no inhibitor) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time that is within the linear range of metabolite formation for each substrate.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of each CYP isoform's activity by the test compound at each concentration relative to the vehicle control.

    • For determination of the half-maximal inhibitory concentration (IC50), plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the role of fluorine in drug action and the methodologies used to assess its effects, the following diagrams are provided. These have been generated using the Graphviz DOT language, adhering to the specified design constraints.

cluster_0 Metabolic Blocking by Fluorine cluster_1 Effect of Fluorination Metabolically_Labile_Site Metabolically Labile Site (-CH3) CYP450 Cytochrome P450 (e.g., CYP3A4) Metabolically_Labile_Site->CYP450 Oxidation Metabolite Metabolite (-CH2OH) CYP450->Metabolite Fluorinated_Site Fluorinated Site (-CF3) Blocked_CYP450 Cytochrome P450 (Metabolism Blocked) Fluorinated_Site->Blocked_CYP450 Resistant to Oxidation No_Metabolite No Significant Metabolism Blocked_CYP450->No_Metabolite

A diagram illustrating the metabolic blocking effect of fluorine.

cluster_workflow In Vitro Microsomal Stability Assay Workflow A 1. Prepare Reaction Mixture (Microsomes + Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate and Sample at Time Points C->D E 5. Terminate Reaction (Add Acetonitrile) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

An experimental workflow for the in vitro microsomal stability assay.

cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Fluorinated_Inhibitor Fluorinated PI3K Inhibitor Fluorinated_Inhibitor->PI3K Inhibition cluster_mapk MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response Fluorinated_Inhibitor Fluorinated MEK Inhibitor Fluorinated_Inhibitor->MEK Inhibition

References

The Pyridine Nucleus: A Scaffold for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structure-Activity Relationship of Pyridine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a cornerstone in the design of potent and selective inhibitors for a diverse range of biological targets. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridine-based inhibitors targeting key enzymes implicated in various disease states, including cancer, neurological disorders, and infectious diseases. The content herein is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of complex biological pathways and experimental workflows.

Pyridine-Based Kinase Inhibitors: Targeting the Engines of Cellular Signaling

Kinases represent a large and crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold has been extensively utilized to develop inhibitors targeting various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Tyrosine Kinase 2 (TYK2), c-Jun N-terminal kinase (JNK), and NIMA-related kinase 2 (Nek2).

Rho-Associated Kinase (ROCK) Inhibitors

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and play a significant role in cell adhesion, motility, and contraction.[1] Their involvement in cancer cell migration and invasion has made them attractive targets for anti-cancer therapies.[2]

Structure-Activity Relationship of Pyridine-Based ROCK Inhibitors:

Systematic exploration of the SAR of pyridine-based ROCK inhibitors has led to the development of potent and selective compounds. The general structure often involves a central pyridine core with substitutions at various positions to optimize potency and pharmacokinetic properties.

CompoundR1R2ROCK1 IC50 (nM)ROCK2 IC50 (nM)
1a H4-pyridyl15080
1b CH34-pyridyl8545
1c Cl4-pyridyl3015
1d H3-pyridyl250120
1e H2-pyridyl>1000>1000

Data compiled from hypothetical derivatives for illustrative purposes based on known SAR principles.

Key SAR Insights:

  • Substitution at R1: Introduction of small electron-withdrawing groups, such as a chloro group, at the R1 position can significantly enhance inhibitory activity against both ROCK1 and ROCK2.

  • Position of the Second Pyridine Ring: A 4-pyridyl substitution at the R2 position is generally preferred for optimal activity. Shifting the nitrogen to the 3- or 2-position leads to a decrease in potency.

Experimental Protocol: In Vitro ROCK Kinase Activity Assay

The inhibitory activity of pyridine-based compounds against ROCK can be determined using an in vitro kinase assay.[3][4][5]

Materials:

  • Recombinant active ROCK-II enzyme

  • Myosin phosphatase target subunit 1 (MYPT1) substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the MYPT1 substrate.

  • Add diluted active ROCK-II enzyme to each well, along with the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA or by washing the plate.

  • Add the anti-phospho-MYPT1 (Thr696) antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rho-ROCK Signaling Pathway in Cell Migration:

The Rho-ROCK signaling pathway is a central regulator of cell migration and invasion.[1][6][7][8]

Rho_ROCK_Signaling Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Activates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration MLC_P Phospho-MLC MLCP->MLC_P MLC->MLC_P Actomyosin_Contractility Actomyosin Contractility MLC_P->Actomyosin_Contractility Actomyosin_Contractility->Cell_Migration

Caption: The Rho-ROCK signaling pathway in cell migration.

Tyrosine Kinase 2 (TYK2) Inhibitors

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the immune response.[9] Selective inhibition of the TYK2 pseudokinase (JH2) domain offers a promising therapeutic strategy for autoimmune diseases.[10]

Structure-Activity Relationship of Pyridine-Based TYK2 Inhibitors:

The development of selective TYK2 inhibitors has focused on targeting the allosteric JH2 domain. Pyridine-based scaffolds have been instrumental in achieving high potency and selectivity.[11][12]

CompoundR1R2TYK2 JH2 Binding IC50 (nM)
2a HAdamantyl50
2b FAdamantyl25
2c ClAdamantyl10
2d HCyclohexyl120
2e HPhenyl300

Data compiled from hypothetical derivatives for illustrative purposes based on known SAR principles.

Key SAR Insights:

  • R1 Substitution: Halogen substitution at the R1 position of the pyridine ring generally enhances binding affinity to the TYK2 JH2 domain.

  • R2 Group: A bulky, lipophilic group at the R2 position, such as an adamantyl group, is crucial for potent inhibition. Smaller or more polar groups lead to a significant loss in activity.

Experimental Protocol: TYK2 Pseudokinase (JH2) Domain Binding Assay

A common method to assess the binding of inhibitors to the TYK2 JH2 domain is a competition binding assay using a fluorescently labeled tracer.

Materials:

  • Recombinant human TYK2 JH2 domain

  • Fluorescently labeled tracer (e.g., a known ligand conjugated to a fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Add the assay buffer to the wells of a 384-well plate.

  • Add the test compounds at various concentrations.

  • Add the fluorescently labeled tracer to all wells.

  • Add the recombinant TYK2 JH2 domain to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

TYK2 in Cytokine Signaling:

TYK2 is a key component of the JAK-STAT signaling pathway, mediating the effects of various cytokines.[13][14][15][16]

TYK2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (e.g., JAK2) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P Phospho-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression STAT_dimer->Gene_Expression Regulates Nucleus->Gene_Expression JNK_Signaling Stress_Signal Stress Signal (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Signal->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Regulates Nek2_Cell_Cycle G2_Phase G2 Phase Nek2_Activation Nek2 Activation G2_Phase->Nek2_Activation Centrosome_Linker_Proteins Centrosome Linker Proteins (e.g., C-Nap1, Rootletin) Nek2_Activation->Centrosome_Linker_Proteins Phosphorylates Centrosome_Separation Centrosome Separation Centrosome_Linker_Proteins->Centrosome_Separation Leads to Mitosis Mitosis Centrosome_Separation->Mitosis Allows for proper MBL_Resistance Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Substrate for Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Bacterial_Survival Bacterial Survival and Proliferation Cell_Wall->Bacterial_Survival Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolyzes MBL->Bacterial_Survival Promotes Hydrolyzed_Antibiotic->PBP No longer inhibits AChE_Mechanism ACh Acetylcholine AChE_Active_Site AChE Active Site (Ser, His, Glu) ACh->AChE_Active_Site Binds to Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate AChE_Active_Site->Acyl_Enzyme_Intermediate Forms Choline Choline Acyl_Enzyme_Intermediate->Choline Releases Water Water Acyl_Enzyme_Intermediate->Water Acetate Acetate Acyl_Enzyme_Intermediate->Acetate Releases Regenerated_AChE Regenerated AChE Acyl_Enzyme_Intermediate->Regenerated_AChE Regenerates Water->Acyl_Enzyme_Intermediate Hydrolyzes Inhibitor AChE Inhibitor Inhibitor->AChE_Active_Site Blocks

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine, a valuable building block in medicinal chemistry and materials science, via the Suzuki-Miyaura cross-coupling reaction. The protocol outlines the coupling of 3-bromo-5-methoxypyridine with 4-fluorophenylboronic acid, utilizing a palladium catalyst. This application note includes optimized reaction conditions, a step-by-step experimental procedure, and characterization guidelines. Additionally, visual representations of the reaction pathway and experimental workflow are provided to aid in comprehension and execution.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This Nobel Prize-winning reaction is widely employed in academic and industrial research due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][2] The synthesis of this compound serves as a key example of this reaction's utility in generating functionalized heterocyclic compounds that are prevalent in pharmaceutical agents.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-5-methoxypyridine and 4-fluorophenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromo-5-methoxypyridine 3-bromo-5-methoxypyridine product This compound 3-bromo-5-methoxypyridine->product + 4-fluorophenylboronic_acid 4-fluorophenylboronic acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with 4-fluorophenylboronic acid.

Materials
  • 3-Bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[3]

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv.)[4]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)[4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask: 3-bromo-5-methoxypyridine, 4-fluorophenylboronic acid, Pd catalyst, and base. B 2. Inert Atmosphere: Evacuate and backfill flask with N₂ or Ar (repeat 3x). A->B C 3. Add Solvents: Inject degassed 1,4-dioxane and water. B->C D 4. Heating & Stirring: Heat to 80-100 °C with vigorous stirring. C->D E 5. Monitor Progress: Use TLC or GC-MS to track reaction completion (2-24h). D->E F 6. Cooldown & Quench: Cool to room temperature and add water. E->F G 7. Extraction: Extract with ethyl acetate (3x). F->G H 8. Washing & Drying: Wash combined organic layers with brine and dry over Na₂SO₄. G->H I 9. Concentration: Remove solvent under reduced pressure. H->I J 10. Purification: Purify by flash column chromatography. I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Seal the flask with a rubber septum and evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.[1][4]

  • Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[4]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at a temperature between 80-100 °C.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions and their impact on the yield for similar Suzuki coupling reactions.

EntryReactantsCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl Bromide, Arylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1002-24High
2Aryl Halide, Arylboronic AcidPd(OAc)₂ (0.5)-WEBRTVariesGood
3Aryl Bromide, 2-PyridylboronatePd₂(dba)₃ (2-3) / LigandKFDioxane110Varies74-82
42-Bromo-4-methylpyridine, Phenylboronic AcidPd(dppf)Cl₂ (3-5)K₂CO₃Dioxane/H₂O80-120Varies81
55-Bromo-2-methylpyridin-3-amine, Arylboronic AcidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-95>15Moderate to Good

Data adapted from various sources for illustrative purposes.[1][4][5][6][7] WEB = Water Extract of Banana.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]

An example of characterization data for a similar compound, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile, includes a melting point, IR data showing the nitrile stretch, and detailed ¹H and ¹³C NMR data.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol provided herein offers a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest possible yield and purity for this specific transformation. The versatility of the Suzuki coupling makes it an indispensable tool in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1] 3-Bromo-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science.[2] Its structure is featured in a variety of bioactive molecules, and the bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through cross-coupling.

These application notes provide detailed protocols and compiled data for several key palladium-catalyzed cross-coupling reactions involving 3-bromo-5-methoxypyridine, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

General Reaction Scheme

The versatility of 3-bromo-5-methoxypyridine allows for its coupling with a wide range of partners, including organoboron reagents, amines, alkenes, and alkynes.

Caption: General scheme of palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide.[3][4] It is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which serve as a strong starting point for reactions with 3-bromo-5-methoxypyridine.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3-5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-1875-90A common and reliable catalyst system for various bromopyridines.[5][6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92Effective for electron-rich and sterically hindered substrates.[6]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88Mild conditions suitable for sensitive functional groups.[6]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O854-12GoodGeneral procedure for various halo-aromatic compounds.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for coupling an arylboronic acid with 3-bromo-5-methoxypyridine.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 3-bromo-5-methoxypyridine, the arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[5]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[7][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[8]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

This table provides a comparative overview of conditions used for the amination of aryl bromides, applicable to 3-bromo-5-methoxypyridine.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-2480-95Classic conditions for a broad range of primary and secondary amines.
Pd(OAc)₂ (2)BrettPhos (3)LiHMDS (1.5)THF7012HighEffective for coupling primary amines, including those on heterocyclic substrates.[7]
G3-Xantphos (5)-DBU (2)Toluene1401~88Uses a soluble organic base, suitable for substrates sensitive to harsh inorganic bases.[9]
Pd(OAc)₂ (1-2)RuPhos (1.5-3)K₂CO₃ (2)t-BuOH10024GoodEffective for coupling with a variety of (hetero)aryl amines.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N coupling of an amine with 3-bromo-5-methoxypyridine.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas.

  • Reagent Addition: Add a solution of 3-bromo-5-methoxypyridine and the amine in anhydrous toluene via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-substituted-5-methoxypyridin-3-amine.

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is a powerful method for C-C bond formation and the vinylation of aryl halides.[11]

Data Presentation: Representative Heck Reaction Conditions

The following data, based on protocols for similar bromopyridines, can be adapted for 3-bromo-5-methoxypyridine.[12]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (1.5)DMF100-12012-2470-85Standard "Jeffery conditions" are often effective.[13]
Pd(OAc)₂ (5)-NaOAc (1.2)DMF/THF12016GoodA ligand-free protocol that works for specific substrates.[12]
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile8024GoodMilder conditions suitable for various functionalized alkenes.
Experimental Protocol: Heck Reaction

This is a generalized protocol for the Heck coupling of 3-bromo-5-methoxypyridine with an alkene like styrene or an acrylate.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a sealed tube, combine 3-bromo-5-methoxypyridine and Pd(OAc)₂.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 120 °C with stirring. Monitor progress by GC-MS or TLC.[6]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] It is the most widely used method for synthesizing substituted alkynes and requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14][15]

Data Presentation: Representative Sonogashira Coupling Conditions

The conditions below are effective for a range of bromopyridine substrates and provide a template for reacting 3-bromo-5-methoxypyridine.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ (2-4)CuI (4-8)Et₃N (2-3)THF / DMF25-604-1280-95Classic conditions, often performed at room temperature.[16]
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)Toluene806GoodSuitable for less reactive bromides.
PdCl₂(PCy₃)₂ (2)-K₂CO₃ (2)Dioxane10018HighA copper-free variant that can prevent alkyne homocoupling.[15]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with 3-bromo-5-methoxypyridine.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-5-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 3-alkynyl-5-methoxypyridine.

Visualizations: Mechanisms and Workflows

Catalytic Cycle of Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][8]

G General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination pd0->re_label trans_complex R-Pd(II)L₂-R' (Transmetalation Complex) oa_complex->trans_complex oa_label Oxidative Addition oa_complex->oa_label R-X trans_complex->pd0          product R-R' (Coupled Product) trans_complex->product trans_label Transmetalation / Ligand Exchange trans_complex->trans_label R'-M

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up, running, and purifying a palladium-catalyzed cross-coupling reaction in a laboratory setting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand d Combine Solid Reagents in Reaction Vessel a->d b Dry Glassware (Oven or Flame-Dry) b->d c Degas Solvents f Add Degassed Solvents and Liquid Reagents c->f e Establish Inert Atmosphere (Cycle Ar/N₂ and Vacuum) d->e e->f g Heat and Stir (Monitor by TLC/LC-MS/GC) f->g h Cool to Room Temp. Quench Reaction (if needed) g->h i Liquid-Liquid Extraction (e.g., EtOAc/Water) h->i j Dry Organic Layer (e.g., Na₂SO₄) & Concentrate i->j k Purify by Column Chromatography or Recrystallization j->k l Characterize Product (NMR, MS, etc.) k->l

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Suzuki Reaction with 4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluorophenylboronic acid. The Suzuki reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[1][2][3][4][5] The use of 4-fluorophenylboronic acid allows for the introduction of a fluorine-substituted phenyl group, a common strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of drug candidates.[6][7]

Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, 4-fluorophenylboronic acid) and an organohalide (or triflate).[1][5] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8] A base is required to activate the organoboron species for the transmetalation step.[1][8][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ (4-fluorophenylboronic acid) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Trans ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Experimental_Workflow A Reaction Setup B Degassing A->B Inert Atmosphere C Reagent Addition B->C Sequential Addition D Reaction C->D Heating E Workup D->E Quenching & Extraction F Purification E->F Column Chromatography G Characterization F->G NMR, MS

References

Application Note: Purification of 3-(4-Fluorophenyl)-5-methoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 3-(4-Fluorophenyl)-5-methoxypyridine using column chromatography. It includes information on the stationary phase, mobile phase optimization, and data analysis, as well as troubleshooting tips for common issues encountered during the purification of pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis of such compounds often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Column chromatography is a widely used technique for the purification of these mixtures, offering a balance of resolution, scalability, and cost-effectiveness.[1][2]

The basic nature of the pyridine ring can lead to challenges during purification on standard silica gel, such as peak tailing due to interactions with acidic silanol groups.[3][4] This application note outlines a systematic approach to purify this compound, including a protocol for mobile phase optimization to achieve high purity and yield.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (particle size 40-63 µm, 230-400 mesh)[1]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for reducing peak tailing)[4]

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)[5]

  • UV lamp (254 nm)

  • Fraction collector or collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[6]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the dissolved sample onto a TLC plate.

  • Solvent Systems Screening: Develop the TLC plate in various solvent systems with increasing polarity. Start with a low polarity mixture such as 5% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration (e.g., 10%, 20%, 30%).

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Value Calculation: Calculate the retention factor (Rf) for the desired product and impurities. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

Column Chromatography Procedure
  • Column Packing:

    • Secure the glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing bed.[2]

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in a fraction collector or individual tubes.

    • Monitor the separation by collecting small aliquots from the eluate and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[1][6] For pyridine derivatives that exhibit peak tailing, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape by competing with the basic pyridine nitrogen for interaction with the acidic silanol sites on the silica gel.[4]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data from the purification process. Researchers should populate a similar table with their experimental results for comparison and record-keeping.

ParameterValue
TLC Analysis
Optimal Mobile Phase20% Ethyl Acetate / 80% Hexanes
Rf of Product0.35
Rf of Major Impurity0.50
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm x 2 cm
Elution MethodGradient: 10% to 30% Ethyl Acetate in Hexanes
Crude Sample Loaded1.0 g
Purified Product Yield0.75 g
Purity (by HPLC/NMR)>98%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development column_prep Column Packing tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis product_isolation Combine Pure Fractions & Evaporate fraction_analysis->product_isolation logical_relationship start Crude Product optimization Mobile Phase Optimization (TLC) start->optimization separation Column Chromatography Separation optimization->separation analysis Purity Analysis (TLC/HPLC/NMR) separation->analysis end Pure this compound analysis->end

References

Application Notes and Protocols for Kinase Inhibitor Screening of 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2][3] This document provides a detailed protocol for screening and characterizing the inhibitory activity of the novel compound, 3-(4-Fluorophenyl)-5-methoxypyridine, against a panel of protein kinases using the ADP-Glo™ Kinase Assay. This luminescent assay format is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][6]

The pyridine scaffold is a common feature in many known kinase inhibitors, suggesting that this compound has the potential for kinase inhibitory activity. This application note will guide researchers through the process of determining the potency and selectivity of this compound, which are crucial early steps in the drug discovery pipeline.[2]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases

The following table summarizes the hypothetical inhibitory potency (IC50) of this compound against a selection of kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

Kinase TargetKinase FamilyIC50 (nM)
Kinase ATyrosine Kinase15
Kinase BSerine/Threonine Kinase250
Kinase CTyrosine Kinase> 10,000
Kinase DSerine/Threonine Kinase800
Kinase ELipid Kinase> 10,000
Table 2: Assay Quality Control Parameters (Z'-factor)

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[7][8][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][11]

Assay PlatePositive Control (RLU)Negative Control (RLU)Z'-factorAssay Quality
Plate 1 (Kinase A)850,000 ± 35,00025,000 ± 5,0000.85Excellent
Plate 2 (Kinase B)780,000 ± 42,00030,000 ± 6,5000.79Excellent
Plate 3 (Kinase C)920,000 ± 51,00028,000 ± 4,8000.82Excellent
Plate 4 (Kinase D)810,000 ± 39,00026,000 ± 5,2000.83Excellent
Plate 5 (Kinase E)750,000 ± 45,00032,000 ± 7,0000.75Excellent

RLU: Relative Light Units

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol details the steps for determining the inhibitory activity of this compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Substrate specific to the kinase

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[4][12]

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, positive control (Staurosporine), or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[12]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][5]

    • Incubate the plate for 40 minutes at room temperature.[4][12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1][5]

    • Incubate the plate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Dispensing Dispense Compound & Kinase/Substrate Mix Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation1 Pre-incubation (15 min) Dispensing->Incubation1 Reaction_Start Add ATP to Initiate Reaction Incubation1->Reaction_Start Incubation2 Kinase Reaction (60 min) Reaction_Start->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation2->Stop_Reaction Incubation3 Incubation (40 min) Stop_Reaction->Incubation3 Add_Detection Add Kinase Detection Reagent Incubation3->Add_Detection Incubation4 Incubation (30-60 min) Add_Detection->Incubation4 Read_Plate Measure Luminescence Incubation4->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Regulates Inhibitor 3-(4-Fluorophenyl) -5-methoxypyridine Inhibitor->Kinase_A Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

References

Application Note and Protocol: In Vitro Cytotoxicity Testing of 3-(4-Fluorophenyl)-5-methoxypyridine using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the in vitro cytotoxicity of the compound 3-(4-Fluorophenyl)-5-methoxypyridine. While specific toxicological data for this particular compound is not widely available in published literature, this application note outlines a standardized and robust methodology using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] The MTT assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This protocol is adapted from standard procedures for assessing the cytotoxicity of novel chemical entities and related pyridine derivatives.[1][2]

The principle of the MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product that is insoluble in water.[3][4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] Therefore, this assay provides a quantitative measure of a compound's cytotoxic effect.[3][7]

Pyridine derivatives represent a diverse class of heterocyclic compounds with a wide range of biological activities, and their potential as therapeutic agents is an active area of research.[8] Cytotoxicity screening is a critical initial step in the drug discovery process to identify compounds with potential therapeutic efficacy and to assess their safety profile.[1][2]

Data Presentation

As no specific experimental data for this compound is available, the following table is a template for presenting cytotoxicity data obtained from an MTT assay. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Table 1: Cytotoxicity of this compound against various cell lines (Template)

Cell LineCell TypeIncubation Time (hours)IC50 (µM) ± SD
e.g., A549Human Lung Carcinoma24Data to be filled
48Data to be filled
72Data to be filled
e.g., MCF-7Human Breast Adenocarcinoma24Data to be filled
48Data to be filled
72Data to be filled
e.g., HepG2Human Liver Carcinoma24Data to be filled
48Data to be filled
72Data to be filled
e.g., MRC-5Normal Human Fetal Lung Fibroblast24Data to be filled
48Data to be filled
72Data to be filled

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline (PBS))[1]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).[9] The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

    • After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[1][2]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.[2] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[3]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for 10-15 minutes.[4]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 630-690 nm can be used to reduce background noise.

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • The IC50 value can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Compound Dilutions compound_treatment 5. Treat Cells with Compound compound_prep->compound_treatment incubation_attachment 4. Incubate Overnight (Attachment) cell_seeding->incubation_attachment incubation_attachment->compound_treatment incubation_treatment 6. Incubate for 24/48/72h compound_treatment->incubation_treatment mtt_addition 7. Add MTT Reagent incubation_treatment->mtt_addition incubation_formazan 8. Incubate for 2-4h (Formazan Formation) mtt_addition->incubation_formazan solubilization 9. Add Solubilization Solution (e.g., DMSO) incubation_formazan->solubilization read_absorbance 10. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 12. Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 Value plot_curve->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.

Potential_Signaling_Pathways Potential Signaling Pathways Affected by Pyridine Derivatives cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling cluster_outcome Outcome compound This compound enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Dehydrogenases) compound->enzyme_inhibition membrane_disruption Cell Membrane Disruption compound->membrane_disruption mitochondrial_dysfunction Mitochondrial Dysfunction compound->mitochondrial_dysfunction dna_damage DNA Damage compound->dna_damage apoptosis Apoptosis Induction (Caspase Activation) enzyme_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest enzyme_inhibition->cell_cycle_arrest cytotoxicity Cytotoxicity (Reduced Cell Viability) membrane_disruption->cytotoxicity oxidative_stress Oxidative Stress (ROS Generation) mitochondrial_dysfunction->oxidative_stress dna_damage->cell_cycle_arrest apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity oxidative_stress->apoptosis

Caption: A diagram of potential signaling pathways that may be influenced by pyridine derivatives.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine, a six-membered heterocyclic compound containing a nitrogen atom, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology research due to their diverse biological activities and potential to modulate critical cellular pathways implicated in cancer progression.[2][3][4] Several pyridine-based drugs, such as Sorafenib and Crizotinib, are already approved for clinical use, highlighting the therapeutic potential of this chemical class.[1] Evaluating the anticancer efficacy of novel pyridine derivatives requires a systematic approach using a panel of robust and reproducible cell-based assays. These assays are crucial for determining cytotoxicity, elucidating mechanisms of action, and identifying promising lead compounds for further preclinical and clinical development.[5]

This document provides detailed application notes and protocols for key in vitro assays used to characterize the anticancer properties of pyridine derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This helps establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[5]

Application Note: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6][7] This assay is a reliable, high-throughput method for screening the cytotoxic effects of pyridine derivatives across various cancer cell lines.

Experimental Protocol: MTT Assay[6][8][9][10]

Materials:

  • 96-well flat-bottom sterile plates

  • Pyridine derivative stock solution (e.g., in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[4][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[9]

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Multi-channel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)[9][10]

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer and Trypan Blue. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[9][11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in complete culture medium from the stock solution. A common concentration range for initial screening is 0.1 to 100 µM.[9]

  • Remove the overnight medium from the wells and add 100 µL of the medium containing the various concentrations of the pyridine derivative. Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).[9][12]

  • Incubate the plate for a specified period, typically 48 or 72 hours.[9][12]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[9][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation: Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyridine derivatives against different human cancer cell lines, as reported in the literature.

Pyridine DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea compound 8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[12]
Pyridine-urea compound 8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[12]
Compound H42 SKOV3 (Ovarian)0.87[13]
Compound H42 A2780 (Ovarian)5.4[13]
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast)45[14][15]
Imidazo[1,2-a]pyridine IP-6 HCC1937 (Breast)47.7[15]
Thieno[3,2-b]pyridine 2f HepG2 (Liver)1.2[16]
Chalcone pyridine analogueMDAMB-231 (Breast)Potent Activity Reported[2]
Steroidal pyridine derivativePC-3 (Prostate)1.55[17]

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells.[9] Determining whether a pyridine derivative induces apoptosis is a key step in understanding its mechanism of action.

Application Note: Annexin V-FITC/Propidium Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used flow cytometry method to detect apoptosis.[9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9] By using both stains, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9]

Experimental Protocol: Annexin V-FITC/PI Staining[8][19][20]

Materials:

  • 6-well plates

  • Pyridine derivative

  • Cancer cell lines

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the pyridine derivative at its predetermined IC50 concentration for 24-48 hours.[9] Include an untreated control group.

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel. For each sample, collect a sufficient number of events (e.g., 10,000).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software. Compare the percentage of apoptotic cells in the treated samples to the untreated control.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[2][8]

Application Note: Cell Cycle Analysis by PI Staining

Cell cycle analysis is performed to determine the proportion of cells in different phases (G0/G1, S, and G2/M) of the cell cycle. This is typically achieved by staining DNA with a fluorescent dye, such as Propidium Iodide (PI), and analyzing the cells by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[18] By analyzing the distribution of fluorescence intensity, one can identify if a pyridine derivative causes an accumulation of cells in a specific phase, indicating cell cycle arrest.[8][16][17][18]

Experimental Protocol: Cell Cycle Analysis[21]

Materials:

  • 6-well plates

  • Pyridine derivative

  • Cancer cell lines

  • PBS

  • 70% Ethanol, ice-cold

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyridine derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Culture Maintain Cancer Cell Lines Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat Cells with Compound (e.g., 24-72 hours) Seed->Treat Prepare Prepare Serial Dilutions of Pyridine Derivative Prepare->Treat MTT Cytotoxicity (MTT Assay) Apoptosis Apoptosis (Annexin V/PI) CellCycle Cell Cycle (PI Staining) Readout Acquire Data (Plate Reader / Flow Cytometer) MTT->Readout Apoptosis->Readout CellCycle->Readout Analyze Calculate IC50, % Apoptosis, Cell Cycle Distribution Readout->Analyze Interpret Interpret Results & Determine Mechanism Analyze->Interpret G cluster_upstream Upstream Regulation cluster_bcl2 Bcl-2 Family Modulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade PD Pyridine Derivative p53 p53 Activation PD->p53 induces JNK JNK Upregulation PD->JNK induces Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Development of 3-(4-Fluorophenyl)-5-methoxypyridine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Specifically, the 3,5-disubstituted pyridine motif has garnered significant attention as a template for the design of potent inhibitors of various biological targets. This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of analogs based on the 3-(4-Fluorophenyl)-5-methoxypyridine core. Recent research has identified that arylpyridines with a similar substitution pattern act as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. By disrupting microtubule dynamics, these agents induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][2][3]

These protocols will guide researchers in the chemical synthesis of novel analogs and their subsequent biological evaluation to establish a comprehensive SAR profile, aiming to identify compounds with enhanced potency and drug-like properties.

Data Presentation: Structure-Activity Relationship (SAR) of Diarylpyridine Analogs

The following table summarizes the in vitro antiproliferative activity of a series of 3,5-diarylpyridine analogs against various human cancer cell lines. While this data is for a closely related series of 3-aryl-5-(3,4,5-trimethoxyphenyl)pyridines, it serves as an excellent starting point for understanding the SAR of this compound class and for designing novel this compound analogs. The data highlights the impact of substitutions on the aryl ring at the 3-position of the pyridine core on cytotoxic activity.

Compound IDB-Ring Substitution (at 3-position)HeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10b 2-Methylphenyl4.895.015.23
10c 3-Methylphenyl1.831.962.05
10d 4-Methylphenyl1.952.112.17
10f 2-Methoxyphenyl5.215.335.42
10g 3-Methoxyphenyl1.251.371.41
10h 4-Methoxyphenyl1.331.421.48
10k 4-Fluorophenyl1.581.671.71
10l 4-Chlorophenyl1.121.211.29
10m 4-Bromophenyl0.981.031.15
10t 3-Fluoro-4-methoxyphenyl0.080.110.13
CA-4 *-0.0020.0030.003

*CA-4 (Combretastatin A-4) is a known potent tubulin polymerization inhibitor used as a positive control.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound and its analogs. The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a substituted 3-bromopyridine and an appropriate arylboronic acid.

Materials:

  • 3-Bromo-5-methoxypyridine (or other substituted 3-bromopyridines)

  • (4-Fluorophenyl)boronic acid (or other substituted arylboronic acids)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add 3-bromo-5-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-methoxypyridine analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (optical density) at 340 nm.[4][5]

Materials:

  • Purified tubulin (>99%, from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Combretastatin A-4 or Paclitaxel)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to the desired stock concentration (e.g., 10 mg/mL). Keep on ice.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation (on ice):

    • In a microcentrifuge tube on ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, this typically includes:

      • Tubulin (final concentration 3 mg/mL)

      • GTP (final concentration 1 mM)

      • Glycerol (final concentration 10% v/v)

      • General Tubulin Buffer

  • Assay Setup:

    • Pre-warm the microplate reader to 37 °C.

    • To the appropriate wells of the 96-well plate, add 10 µL of the diluted test compounds, controls, or vehicle (DMSO in buffer).

    • Add 90 µL of the tubulin polymerization reaction mixture to each well to initiate the reaction. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD 340 nm) versus time for each concentration of the test compound and controls.

    • Determine the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control. This can be calculated from the maximum polymerization rate or the extent of polymerization at the plateau phase.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification & Analysis 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Reaction Setup Reaction Setup 3-Bromo-5-methoxypyridine->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reaction Reaction Inert Atmosphere->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product Tubulin_Inhibition_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Disruption Inhibitor 3-Arylpyridine Analog Inhibitor->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis SAR_Logic Core Scaffold This compound Analog Synthesis Synthesize Analogs (Vary R group) Core Scaffold->Analog Synthesis Biological Evaluation Biological Assays (e.g., Tubulin Polymerization, Cytotoxicity) Analog Synthesis->Biological Evaluation Data Analysis Analyze IC50/EC50 Data Biological Evaluation->Data Analysis SAR Establishment Establish Structure-Activity Relationship Data Analysis->SAR Establishment Lead Optimization Optimize Lead Compound SAR Establishment->Lead Optimization Lead Optimization->Analog Synthesis Iterative Process

References

The Pivotal Role of Fluorinated Pyridines in Modern Agrochemicals: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone in the development of modern agrochemicals, leading to compounds with enhanced efficacy, metabolic stability, and tailored physicochemical properties. This document provides detailed application notes and synthetic protocols for key agrochemicals derived from fluorinated pyridines, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

The introduction of fluorine atoms or trifluoromethyl (CF3) groups into the pyridine ring significantly influences the biological activity of agrochemicals.[1][2][3] The high electronegativity and unique steric properties of fluorine can alter molecular conformation, improve binding affinity to target proteins, and block metabolic degradation pathways, resulting in more potent and persistent crop protection agents.[1][4][5][6] More than half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[1][2]

Key Intermediates in Fluorinated Pyridine Agrochemical Synthesis

The synthesis of many commercially successful agrochemicals relies on a few key fluorinated pyridine intermediates. The demand for these building blocks is high, and various synthetic routes have been developed for their industrial-scale production.[1][2]

Table 1: Major Fluorinated Pyridine Intermediates and Their Agrochemical Products

IntermediateStructureKey Agrochemical ProductsType of Agrochemical
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)2,5-CTF structureFluazifop-butylHerbicide
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)2,3,5-DCTF structureHaloxyfop, FluazinamHerbicide, Fungicide
2-Chloro-6-(trifluoromethyl)pyridine2-Chloro-6-(trifluoromethyl)pyridine structureFlonicamid, ChlorfluazuronInsecticide
3-Fluoropyridine3-Fluoropyridine structurePrecursor for various advanced pesticides and herbicides-

Application Notes and Synthetic Protocols

This section details the synthesis and application of prominent agrochemicals derived from fluorinated pyridines.

Fluazifop-butyl: A Post-emergence Herbicide

Fluazifop-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broad-leaved crops. It was one of the first agrochemicals containing a trifluoromethylpyridine (TFMP) moiety to be commercialized.[1][2] The presence of the 5-(trifluoromethyl)pyridin-2-yloxy moiety is crucial for its herbicidal activity.

Table 2: Quantitative Data for Fluazifop-butyl

ParameterValue
Chemical Formula C19H20F3NO4
Molar Mass 383.36 g/mol
Mode of Action Acetyl-CoA carboxylase (ACCase) inhibitor
Target Weeds Annual and perennial grasses

The synthesis of Fluazifop-butyl involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) with a hydroquinone derivative, followed by esterification.

G cluster_synthesis Synthesis of Fluazifop-butyl CTF 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) C6H3ClF3N Intermediate 2-(4-hydroxyphenoxy)propanoic acid derivative C15H12F3NO3 CTF->Intermediate Nucleophilic Aromatic Substitution Hydroquinone Hydroquinone Derivative C8H8O3 Hydroquinone->Intermediate Fluazifop_butyl Fluazifop-butyl C19H20F3NO4 Intermediate->Fluazifop_butyl Esterification Butyl_Bromide n-Butyl Bromide C4H9Br Butyl_Bromide->Fluazifop_butyl

Caption: Synthetic pathway for Fluazifop-butyl.

Protocol:

  • Synthesis of the Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) is reacted with the potassium salt of 2-(4-hydroxyphenoxy)propanoic acid (1.1 eq) in a polar aprotic solvent such as DMF or DMSO. The reaction is heated to 80-100 °C for 4-6 hours. After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate.

  • Esterification: The resulting acid intermediate (1.0 eq) is dissolved in a suitable solvent like acetone or acetonitrile. Anhydrous potassium carbonate (1.5 eq) is added, followed by n-butyl bromide (1.2 eq). The mixture is refluxed for 8-12 hours. After completion of the reaction (monitored by TLC), the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation to afford Fluazifop-butyl.

Flonicamid: A Selective Insecticide

Flonicamid is a systemic insecticide with a unique mode of action, primarily effective against sucking insects like aphids and whiteflies. It contains a 4-(trifluoromethyl)nicotinamide structure.

Table 3: Quantitative Data for Flonicamid

ParameterValue
Chemical Formula C9H6F3N3O
Molar Mass 229.16 g/mol
Mode of Action Chordotonal organ modulator (interferes with feeding)
Target Pests Aphids, Whiteflies, Thrips

The synthesis of Flonicamid typically starts from 4-trichloromethylnicotinonitrile, which is then fluorinated and subsequently hydrated.

G cluster_synthesis Synthesis of Flonicamid Starting_Material 4-Trichloromethylnicotinonitrile C7H3Cl3N2 Fluorinated_Intermediate 4-Trifluoromethylnicotinonitrile C7H3F3N2 Starting_Material->Fluorinated_Intermediate Fluorination (e.g., HF) Flonicamid Flonicamid C9H6F3N3O Fluorinated_Intermediate->Flonicamid Hydration & Amidation

Caption: Synthetic pathway for Flonicamid.

Protocol:

  • Fluorination: 4-Trichloromethylnicotinonitrile is subjected to a halogen exchange reaction. This is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) under high temperature and pressure in the gas phase, often with a catalyst.[1] This step converts the trichloromethyl group to a trifluoromethyl group, yielding 4-trifluoromethylnicotinonitrile.

  • Hydration and Amidation: The resulting nitrile intermediate is then hydrated to the corresponding amide. This can be achieved by treatment with a strong acid (e.g., sulfuric acid) or a base, followed by reaction with N-(cyanomethyl)-4-(trifluoromethyl)pyridin-2-amine. The precise industrial conditions for this step are often proprietary.

Pyridalyl: A Broad-Spectrum Insecticide

Pyridalyl is a novel insecticide effective against lepidopteran and thysanopteran pests. Its structure features a 2,3-dichloro-5-(trifluoromethyl)pyridine moiety linked to a dichlorophenylpropoxy ether.

Table 4: Quantitative Data for Pyridalyl

ParameterValue
Chemical Formula C18H14Cl5F3N2O3
Molar Mass 554.58 g/mol
Mode of Action Unclassified (thought to induce oxidative stress)
Target Pests Lepidopteran and Thysanopteran insects

The synthesis of Pyridalyl involves the coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) with a specific alcohol derivative.[1]

G cluster_synthesis Synthesis of Pyridalyl DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) C6H2Cl2F3N Pyridalyl Pyridalyl C18H14Cl5F3N2O3 DCTF->Pyridalyl Etherification Alcohol 1,1-dichloro-4-(3,4-dichlorophenyl)but-3-en-2-ol C10H8Cl4O Alcohol->Pyridalyl

Caption: Synthetic pathway for Pyridalyl.

Protocol:

  • Etherification: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq) is reacted with 1,1-dichloro-4-(3,4-dichlorophenyl)but-3-en-2-ol (1.0 eq) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an inert solvent like THF or DMF. The reaction is typically carried out at room temperature to slightly elevated temperatures for several hours.

  • Work-up and Purification: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude Pyridalyl is then purified by crystallization or column chromatography.

General Synthetic Strategies for Fluorinated Pyridines

The synthesis of the fluorinated pyridine building blocks themselves is a critical aspect of agrochemical production. Two primary industrial methods are employed.[1][2]

  • Halogen Exchange (Halex) Reaction: This involves the substitution of chlorine atoms on a pyridine ring with fluorine atoms. For example, 3-picoline can be chlorinated to form a trichloromethylpyridine derivative, which is then fluorinated using HF to produce a trifluoromethylpyridine.[1][2]

G cluster_workflow Halogen Exchange Workflow Picoline Picoline (e.g., 3-Picoline) Chlorination Vapor-phase Chlorination Picoline->Chlorination Trichloromethylpyridine Trichloromethylpyridine Derivative Chlorination->Trichloromethylpyridine Fluorination Vapor-phase Fluorination (HF) Trichloromethylpyridine->Fluorination TFMP Trifluoromethylpyridine (TFMP) Fluorination->TFMP

Caption: General workflow for TFMP synthesis via Halogen Exchange.

  • Cyclocondensation: This strategy involves constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks. This method allows for the synthesis of specific isomers that may be difficult to obtain through halogen exchange.[1][2]

The continued development of novel and efficient synthetic routes to fluorinated pyridines will undoubtedly fuel the discovery of the next generation of high-performing and environmentally sound agrochemicals.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 3-bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling of 3-bromo-5-methoxypyridine

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the Suzuki coupling of 3-bromo-5-methoxypyridine. The content is tailored for researchers, scientists, and drug development professionals seeking to optimize this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the Suzuki coupling of 3-bromo-5-methoxypyridine?

Low yields in this reaction are common and typically stem from a combination of factors related to the pyridine substrate and general reaction conditions. The primary culprits include:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst.[1][2][3] This "poisoning" forms stable, inactive complexes that halt the catalytic cycle.[1]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common are protodeboronation and homocoupling of the boronic acid.[1][2][4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be carefully optimized for this specific substrate.[4]

  • Poor Reagent Quality: The purity of all reagents, especially the boronic acid and solvents, is crucial. Boronic acids can degrade over time.[4]

Q2: My starting material is consumed, but the desired product yield is low. What are the likely side reactions and how can I prevent them?

When starting materials are consumed without significant product formation, side reactions are the most probable cause.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions.[1][3]

    • Solution: Use a more stable boron reagent, such as a boronic acid pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[2][3] Additionally, using anhydrous conditions and a non-aqueous base like K₃PO₄ can help.[1]

  • Homocoupling: This is the self-coupling of two boronic acid molecules. The primary cause is the presence of oxygen in the reaction mixture.[1][3][4]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4] Solvents must be rigorously degassed using techniques like the freeze-pump-thaw method or by bubbling an inert gas through the liquid for an extended period.[1][3][4] Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source can also minimize homocoupling.[1][4]

  • Dehalogenation: The bromine on the pyridine ring is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of ligand and base.[1] Lowering the reaction temperature may also reduce the rate of this side reaction.[1]

Q3: How can I specifically overcome catalyst deactivation caused by the pyridine nitrogen?

Catalyst deactivation is a key challenge for pyridine substrates.[1][2] The most effective strategy is to select a proper ligand that can both stabilize the palladium catalyst and sterically hinder the pyridine nitrogen from coordinating to the metal center.[2][3]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Buchwald's biaryl phosphine ligands, such as XPhos and SPhos , are particularly effective for promoting the challenging oxidative addition step and protecting the catalyst.[2][4][5] N-heterocyclic carbene (NHC) ligands can also be very effective.[2][4] Traditional ligands like PPh₃ may be insufficient for this substrate.[4]

Q4: What is a good starting point for reaction conditions to optimize the coupling of 3-bromo-5-methoxypyridine?

For challenging heteroaryl couplings, a robust set of initial conditions is crucial for successful optimization. A well-regarded starting point is outlined in the table below.

Q5: I am observing palladium black precipitation in my reaction. What does this indicate?

The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of solution, effectively stopping the reaction. This can be caused by:

  • Excessively High Temperatures: While heating is often necessary, too much heat can accelerate catalyst decomposition.[4]

  • Slow Catalysis: If any step in the catalytic cycle is slow (often due to pyridine inhibition), the lifetime of the unstable Pd(0) intermediate increases, giving it more time to decompose.[1]

  • Oxygen Contamination: Inadequate degassing can lead to oxidation and deactivation of the catalyst.[4]

Solution: First, ensure your inert atmosphere technique is flawless. If the problem persists, consider using a more robust ligand (e.g., XPhos) that better stabilizes the Pd(0) species. You may also need to carefully optimize the temperature, finding a balance between a sufficient reaction rate and catalyst stability.

Troubleshooting and Optimization Data

The following tables summarize common issues and provide recommended starting conditions for optimization.

Table 1: Troubleshooting Guide for Low Yield

Problem Observed Potential Cause(s) Recommended Solution(s)
No or Low Conversion Inactive catalyst system; Insufficient temperature; Reagent impurity. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos); Gradually increase temperature (80-110 °C); Use fresh, high-purity reagents.[1][4]
Main Byproduct is Homocoupled Boronic Acid Presence of oxygen in the reaction. Rigorously degas all solvents and reagents; Maintain a positive pressure of inert gas (Ar or N₂).[1][3][4]
Main Byproduct is 5-methoxypyridine (Protodeboronation) Degradation of boronic acid, often in aqueous base. Switch from boronic acid to a more stable pinacol ester or trifluoroborate salt; Use anhydrous conditions.[1][2][3]
Palladium Black Precipitates Catalyst decomposition. Improve degassing technique; Use a more robust, bulky ligand; Optimize (potentially lower) the reaction temperature.[1][4]

| Complex Mixture of Byproducts | Reaction conditions are too harsh or non-selective. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Lower the reaction temperature.[2] |

Table 2: Recommended Starting Conditions for Optimization

Parameter Recommended Condition Rationale / Key Considerations
Aryl Halide 3-bromo-5-methoxypyridine (1.0 eq) Bromo-pyridines are more reactive than chloro-pyridines.[4]
Boron Reagent Arylboronic acid pinacol ester (1.2-1.5 eq) More stable towards protodeboronation than the corresponding boronic acid.[2][3]
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%) Pd₂(dba)₃ is a Pd(0) source which can reduce homocoupling.[1][4]
Ligand XPhos or SPhos (2-6 mol%) Bulky, electron-rich ligands are critical for preventing catalyst poisoning by the pyridine nitrogen.[2][4][5]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) Strong inorganic bases are often required to facilitate the transmetalation step effectively.[2]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) Aprotic polar solvents, often with water, are commonly used to dissolve both organic and inorganic reagents.[4][5]

| Temperature | 90 - 110 °C | Heating is typically required to drive the reaction, but should be monitored to avoid catalyst decomposition.[4][5] |

Visual Guides and Workflows

Suzuki-Miyaura Catalytic Cycle and Pyridine Inhibition

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the step where pyridine substrates can inhibit the reaction.

Suzuki_Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd0->OxAdd Inhibition Pyridine Nitrogen Coordination Pd0->Inhibition PdII Ar-Pd(II)-X(L) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L) Intermediate Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArX 3-bromo-5-methoxypyridine ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base Base->Trans Product Coupled Product (Ar-Ar') Product->RedElim Inactive Inactive Pd(0) Complex (Catalyst Poisoning) Inhibition->Inactive

Diagram 1: The Suzuki catalytic cycle with the pyridine inhibition pathway.
Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material (SM) Status? start->check_sm sm_consumed SM Consumed check_sm->sm_consumed Consumed sm_unreacted SM Unreacted check_sm->sm_unreacted Unreacted homocoupling Homocoupling Observed? sm_consumed->homocoupling catalyst_issue Catalyst/Ligand Appropriate? sm_unreacted->catalyst_issue protodeboronation Protodeboronation Suspected? homocoupling->protodeboronation No sol_degas Improve Degassing (Freeze-Pump-Thaw) homocoupling->sol_degas Yes sol_boron Use Boronic Ester or Trifluoroborate protodeboronation->sol_boron Yes sol_recheck Re-evaluate Conditions: Base, Solvent, Reagent Purity protodeboronation->sol_recheck No temp_issue Temperature Sufficient? catalyst_issue->temp_issue Yes sol_ligand Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_issue->sol_ligand No sol_temp Increase Temperature (e.g., to 100-110 °C) temp_issue->sol_temp No temp_issue->sol_recheck Yes

Diagram 2: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 3-bromo-5-methoxypyridine

This protocol provides a robust starting point for optimization. Note: This reaction must be carried out under a strictly inert atmosphere.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid pinacol ester (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and the ligand (e.g., XPhos, 0.08 equivalents) in a glovebox.[5]

  • Add Aryl Halide: Add 3-bromo-5-methoxypyridine (1.0 equivalent) to the flask.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[5]

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This technique is highly effective for removing dissolved oxygen from solvents, which is critical for preventing catalyst deactivation and homocoupling.[3][4]

  • Preparation: Place the solvent in a robust Schlenk flask that is no more than half full. Ensure the flask has a secure high-vacuum stopcock.

  • Freeze: Carefully immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

References

Technical Support Center: Troubleshooting Side Reactions in Pyyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common side reactions in pyridine Suzuki coupling, specifically protodeboronation and dehalogenation.

Frequently Asked Questions (FAQs)

Protodeboronation

Q1: What is protodeboronation and why is it a problem in pyridine Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyridineboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process due to the formation of a simple pyridine byproduct.[2] Pyridineboronic acids, particularly 2-pyridineboronic acid, are highly susceptible to this decomposition pathway.[2]

Q2: What are the primary factors that promote protodeboronation of pyridineboronic acids?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. This is due to the formation of a reactive zwitterionic species.[1][2] Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the zwitterion.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][3]

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[1][3]

  • Catalyst System: A highly active palladium catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]

  • Solvent: The choice of solvent can impact the solubility of reagents and the stability of reaction intermediates, thereby influencing the reaction outcome.[1]

Q3: How can I minimize protodeboronation in my pyridine Suzuki coupling reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can increase its stability.[1] These derivatives often exhibit a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[4][5]

  • Optimize Reaction Conditions:

    • Base Selection: Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]

    • Temperature Control: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, often starting in the range of 60-80 °C.[3]

    • Anhydrous Conditions: Ensure the use of anhydrous solvents and thoroughly dried glassware, as water can facilitate protodeboronation.[3][6]

  • Efficient Catalyst System: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired cross-coupling reaction.[3]

Dehalogenation

Q1: What is dehalogenation in the context of Suzuki coupling?

A1: Dehalogenation is a side reaction where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[7][8] This leads to the formation of a hydrodehalogenated byproduct, which lowers the overall yield of the desired product.[7]

Q2: What is the mechanism of dehalogenation and what factors promote it?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[7] This can be generated from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[7][9] The Pd-H species can then react with the aryl halide in a process that leads to the dehalogenated product.[7] Factors that promote dehalogenation include:

  • Organic Halide Reactivity: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[7]

  • Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines) are more susceptible to dehalogenation.[7]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[8]

  • Choice of Base: Strong bases, especially alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.[8]

  • Solvent: Protic solvents can act as a hydride source.[8]

Q3: How can I minimize dehalogenation in my pyridine Suzuki coupling reaction?

A3: To suppress dehalogenation, consider the following strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]

  • Base Optimization: Employ weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8]

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[7]

  • N-H Protection: For N-H containing heterocycles, protecting the N-H group can sometimes suppress dehalogenation.[7][10]

  • Additives: The addition of bromide salts has been reported to sometimes suppress dehalogenation.[8]

Troubleshooting Guides

Issue: Low Yield of Desired Product with Significant Protodeboronation
Potential Cause Troubleshooting Steps
Unstable Boronic Acid 1. Switch from the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate.[1]
Suboptimal pH 1. If using a 2-pyridylboronic acid, avoid neutral pH. The reaction may be more favorable under slightly acidic or basic conditions.[2]
High Reaction Temperature 1. Lower the reaction temperature. Start with a screen from 60-80 °C.[3]
Inappropriate Base 1. Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[3]
Inefficient Catalysis 1. Increase the catalyst loading slightly.[3] 2. Use a more active ligand, such as a Buchwald-type biarylphosphine ligand.[3]
Presence of Water 1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and oven-dried glassware.[3][6]
Issue: Significant Formation of Dehalogenated Byproduct
Potential Cause Troubleshooting Steps
Inappropriate Ligand 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[7]
Base is too Strong or a Hydride Source 1. Change to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8] 2. Avoid alkoxide bases.[8]
Solvent is a Hydride Source 1. Use aprotic solvents such as dioxane, THF, or toluene.[7]
High Reaction Temperature/Long Reaction Time 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.[8]
Reactive Halide 1. If using an aryl iodide, consider switching to the corresponding bromide or chloride, which are less prone to dehalogenation.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide to Minimize Protodeboronation

This protocol is a general starting point for challenging couplings where protodeboronation is a major concern.[1]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos-Pd-G3 (5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂), (50 mol%)

  • Diethanolamine (DEA), (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

  • Add diethanolamine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Base PdH Pd-H Species ArPdX->PdH Hydride Source (Base, Solvent) ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation BoronicAcid Ar'-B(OR)2 Byproduct1 Ar'-H Protodeboronation->Byproduct1 BoronicAcid->Protodeboronation ProtonSource H+ ProtonSource->Protodeboronation Dehalogenation Dehalogenation Byproduct2 Ar-H Dehalogenation->Byproduct2 PdH->Dehalogenation ArylHalide Ar-X ArylHalide->Dehalogenation

Caption: Catalytic cycle of Suzuki coupling with competing protodeboronation and dehalogenation pathways.

Troubleshooting_Workflow Start Low Yield in Pyridine Suzuki Coupling CheckSideProducts Analyze Crude Reaction Mixture (LCMS, NMR) Start->CheckSideProducts Protodeboronation Significant Protodeboronation? CheckSideProducts->Protodeboronation Identify Byproducts Dehalogenation Significant Dehalogenation? Protodeboronation->Dehalogenation No Sol_Proto Implement Protodeboronation Mitigation Strategies: - Use Boronate Ester - Weaker Base (K3PO4) - Lower Temperature - Anhydrous Conditions Protodeboronation->Sol_Proto Yes OtherIssues Other Issues (e.g., Catalyst Inactivity, Homocoupling) Dehalogenation->OtherIssues No Sol_Dehalo Implement Dehalogenation Mitigation Strategies: - Bulky, Electron-Rich Ligand - Weaker Base (K2CO3) - Aprotic Solvent Dehalogenation->Sol_Dehalo Yes Sol_Other Troubleshoot Other Parameters: - Degas Thoroughly - Check Catalyst/Ligand Quality - Screen Solvents/Bases OtherIssues->Sol_Other Yes End Improved Yield OtherIssues->End No obvious side products Sol_Proto->End Sol_Dehalo->End Sol_Other->End

Caption: A troubleshooting workflow for diagnosing and addressing low yields in pyridine Suzuki coupling.

References

Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-rich pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with electron-rich pyridines so challenging?

A1: The primary difficulties arise from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2] This is often referred to as the "2-pyridyl problem."[1][3]

  • Slow Transmetallation: Electron-rich pyridines can exhibit slow rates of transmetallation, a critical step in the catalytic cycle.

  • Protodeboronation: Pyridine boronic acids, especially 2-pyridine boronic acid, are highly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5][6] This side reaction consumes the starting material and reduces the overall yield.[5]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to a significant loss of the boronic acid reagent.[5][6] To minimize this:

  • Use Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate.[6][7]

  • Anhydrous Conditions: Employing anhydrous solvents can reduce the risk of protodeboronation.[1][8]

  • Careful Base Selection: The choice of base is critical. For some pyridineboronic acids, the rate of decomposition is highest at neutral pH.[5] Using a suitable base can shift the equilibrium away from the reactive species that leads to protodeboronation.[5]

Q3: Which palladium catalysts and ligands are most effective for this type of coupling?

A3: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[8] Highly active catalyst systems are often required.[9]

  • Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][8][9] These ligands stabilize the palladium catalyst and can sterically shield it from inhibition by the pyridine nitrogen.[9]

  • Pre-formed Catalysts: Using pre-formed palladium catalysts can be more effective and resistant to inhibition.[1]

Q4: How do I select the right base and solvent for my reaction?

A4: The choice of base and solvent is highly substrate-dependent and often requires screening.[2]

  • Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[8][9]

  • Solvents: A mixture of an organic solvent and water is often optimal (e.g., dioxane/water, toluene/water).[8] Anhydrous solvents like dioxane or toluene can be used to minimize protodeboronation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the palladium center.[1][2] 2. Poor Catalyst Activity: The chosen catalyst system is not active enough for the electron-rich substrate. 3. Protodeboronation: The boronic acid is decomposing.[4][5]1. Switch to Bulky Ligands: Use electron-rich, bulky phosphine ligands like SPhos or XPhos to shield the palladium.[9] 2. Increase Catalyst Loading: A modest increase from 3 mol% to 5 mol% may be beneficial.[1] 3. Use a More Stable Boronic Ester: Convert the boronic acid to a pinacol or MIDA ester.[7] 4. Screen Bases: Test strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[8]
Significant Side Products 1. Homocoupling: The boronic acid is coupling with itself, often due to the presence of oxygen.[1][7] 2. Dehalogenation: The aryl halide is being reduced.[1]1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][7] 2. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions.[7] 3. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[7]
Reaction is Sluggish or Incomplete 1. Low Reactivity of Coupling Partner: The aryl halide (especially chlorides) may be unreactive.[2][8] 2. Poor Transmetallation: The transfer of the organic group from boron to palladium is slow.[1]1. Increase Reaction Temperature: Higher temperatures (80-120 °C) or microwave irradiation can facilitate C-Cl bond activation.[2] 2. Use a More Active Catalyst System: Employ a catalyst system known for high activity, such as those with Buchwald ligands.[8] 3. Optimize Base and Solvent: Screen different combinations to find the optimal conditions for your specific substrates.[2]

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O10024Varies
2K₃PO₄Dioxane10024Often higher for challenging couplings[9]
3Cs₂CO₃Dioxane10024Effective for difficult couplings[8]
4Na₂CO₃Dioxane/H₂O10024Standard choice, may be less effective here
5KFDioxane10016Can be effective, especially with trifluoroborates

Note: Yields are highly substrate-dependent. This table provides a general guide for initial screening.

Table 2: Performance of Various Ligands in Suzuki Coupling of Pyridines

EntryLigandPalladium SourceBaseSolventKey Feature
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂OOften insufficient for electron-rich pyridines
2SPhosPd₂(dba)₃K₃PO₄DioxaneBulky, electron-rich; overcomes catalyst inhibition[1][9]
3XPhosPd₂(dba)₃K₃PO₄TolueneHighly active for challenging couplings[9]
4RuPhosPd(OAc)₂Cs₂CO₃DioxaneEffective for heteroaryl chlorides[8]
5Phosphine OxidesPd₂(dba)₃K₂CO₃DioxaneAir-stable ligands showing good activity[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Pyridine using a Buchwald Ligand

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine boronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[9]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation cluster_inhibition Potential Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X InhibitedPd Pd(0)L_n(Pyridine) Pd0->InhibitedPd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetallation PdII->Transmetal [R'-B(OR)2]⁻ RPdR R-Pd(II)-R' L_n Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Ar-R' BoronicAcid R'-B(OR)2 Boronate [R'-B(OR)2(Base)]⁻ BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal Enters Cycle Pyridine Electron-Rich Pyridine Pyridine->InhibitedPd

Caption: The Suzuki-Miyaura catalytic cycle with boronic acid activation and potential inhibition by electron-rich pyridines.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Electron-Rich Pyridine CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst CheckBoronicAcid Is Protodeboronation Suspected? CheckCatalyst->CheckBoronicAcid Yes SolutionCatalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading CheckCatalyst->SolutionCatalyst No CheckSideProducts Are Homocoupling or Dehalogenation Observed? CheckBoronicAcid->CheckSideProducts No SolutionBoronicAcid Use More Stable Boronic Ester (Pinacol, MIDA) Use Anhydrous Solvent Screen Bases (e.g., K3PO4) CheckBoronicAcid->SolutionBoronicAcid Yes SolutionSideProducts Ensure Rigorous Degassing Optimize Temperature Adjust Stoichiometry CheckSideProducts->SolutionSideProducts Yes End Re-run Optimized Reaction CheckSideProducts->End No SolutionCatalyst->CheckBoronicAcid SolutionBoronicAcid->CheckSideProducts SolutionSideProducts->End

Caption: A troubleshooting workflow for addressing low yields in the Suzuki coupling of electron-rich pyridines.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for the Suzuki-Miyaura cross-coupling of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of pyridines, especially 2-halopyridines, so challenging?

A1: The Suzuki coupling of pyridines faces several key challenges:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalyst or deactivate it entirely, halting the catalytic cycle.[1][2][3] This effect is most pronounced for 2-substituted pyridines.[4]

  • Difficult Oxidative Addition: The Carbon-Halogen (C-X) bond in electron-deficient rings like pyridine is strong, particularly for C-Cl bonds. This makes the initial oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-X bond, energetically demanding and often slow.[5][6]

  • Unstable Boronic Acids: Pyridineboronic acids are prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (often water), converting the boronic acid into an unreactive pyridine.[7][8] This is a significant issue with 2-pyridylboronic acids.[8][9]

Q2: My reaction with a chloropyridine is showing low to no yield. What is the first thing I should check?

A2: For low-reactivity chloropyridines, the primary bottleneck is almost always the oxidative addition step.[5] The first and most critical component to evaluate is your catalyst system.

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the strong C-Cl bond of a pyridine.[5][10]

  • Recommended Solution: Switch to a more active, specialized catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for these couplings.[1][5] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[10][11]

Q3: I am observing a significant amount of my pyridineboronic acid being converted back to pyridine. What is happening and how can I prevent it?

A3: This side reaction is called protodeboronation and it significantly reduces the concentration of your nucleophilic coupling partner.[7][10] It is often promoted by water in the presence of a base.[10]

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Degas all solvents, including water if used in a biphasic system, to remove oxygen which can also promote side reactions.[1][10]

  • Switch to a More Stable Boron Reagent: Pyridineboronic acids are notoriously unstable.[8][9] A highly effective strategy is to replace the boronic acid with a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[1][11] These are significantly less prone to protodeboronation.[11]

  • Optimize the Base: While a base is necessary, its choice can influence the rate of protodeboronation.[7] Experiment with different bases; sometimes a weaker base can disfavor the side reaction while still promoting the main coupling.[1]

Q4: How do I select the optimal ligand for my specific pyridine coupling?

A4: Ligand selection is critical and depends on the specific substrates. The choice is governed by balancing steric bulk and electronic properties.[12]

  • For Unreactive Halides (e.g., Chloropyridines): Use bulky, electron-rich ligands to facilitate oxidative addition. Biaryl phosphines like SPhos and XPhos are excellent starting points.[5][12]

  • For Sterically Hindered Substrates: Very bulky ligands are needed to promote the final reductive elimination step and prevent catalyst decomposition.[12] Again, ligands like XPhos or RuPhos are suitable choices.[1]

  • For 2-Pyridyl Nucleophiles: These reactions are particularly difficult. It was found that catalysts based on phosphite or phosphine oxide ligands can be highly active for coupling 2-pyridyl boron derivatives.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Yield 1. Inactive Catalyst System: The chosen ligand/catalyst is not active enough for the C-X bond oxidative addition.[5] 2. Catalyst Inhibition: Pyridine nitrogen is deactivating the palladium center.[1][13] 3. Ineffective Base: The base is not strong enough or has poor solubility/quality.[10] 4. Low Temperature: The reaction has a high activation energy barrier.[11]1. Switch to a high-activity system: Use bulky, electron-rich Buchwald ligands (SPhos, XPhos) or NHC ligands with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][14] Consider using advanced pre-catalysts (e.g., G3-XPhos).[1] 2. Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[1] 3. Screen bases: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is fresh, dry, and finely powdered.[1][11] 4. Increase temperature: Gradually increase the temperature, often in the range of 80–120 °C.[1][11]
Protodeboronation 1. Hydrolysis of Boronic Acid: Presence of water and base promotes the cleavage of the C-B bond.[7][10] 2. Inherently Unstable Boronic Acid: Heteroaryl boronic acids, especially 2-pyridyl derivatives, are prone to this pathway.[8]1. Use anhydrous, degassed solvents and reagents. [1] 2. Switch to a more stable boron derivative: Use a pinacol boronate ester (BPin), MIDA boronate, or potassium trifluoroborate salt (BF₃K).[1][11] 3. Use a weaker base if compatible with the catalytic cycle.[1]
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[6][10] 2. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) may be slow, leaving Pd(II) species that can cause homocoupling.[11]1. Ensure a strictly inert atmosphere: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain the reaction under positive inert gas pressure.[10][15] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst system.[11] 3. Optimize stoichiometry: Avoid a large excess of the boronic acid.[10]
Reaction Stalls 1. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. 2. Poor Reagent Solubility: One or more components are not fully dissolved at the reaction temperature.1. Switch to a more robust ligand that provides greater stability to the palladium center (e.g., biaryl phosphines).[12] 2. Screen solvents: Test different anhydrous solvents (e.g., Dioxane, Toluene, DMF) to ensure all components are soluble.[16]

Data & Catalyst Performance

The selection of the correct ligand is paramount for success. The following table summarizes the performance of various ligand types for challenging Suzuki couplings.

Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling

Ligand Class Specific Ligand Aryl Halide Arylboronic Acid Catalyst Loading (mol% Pd) Base Solvent Temp (°C) Time (h) Yield (%)
Biaryl Phosphines SPhos 2-Chlorotoluene Phenylboronic acid 1.0 K₃PO₄ Toluene RT 2 98[12]
Biaryl Phosphines XPhos 4-Chlorotoluene Phenylboronic acid 0.5 K₃PO₄ Toluene RT 2 98[12]
Biaryl Phosphines SPhos 2-Chloropyridine Pyridine-3-boronic acid 2.0 (Pd(OAc)₂) Cs₂CO₃ 1,4-Dioxane/H₂O 100 18 High[17]

| Ferrocenyl Phosphines | dppf | 2-Bromopyridine | Phenylboronic acid | 5.0 (PdCl₂(dppf)) | K₂CO₃ | DMF/H₂O | 120 | - | ~63[16] |

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling of a Chloropyridine

This is a generalized procedure that should be optimized for specific substrates.[11]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), the arylboronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][17]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][11]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1–3 mol%) and the phosphine ligand (e.g., SPhos, 2–6 mol%). Alternatively, add the corresponding pre-catalyst (e.g., SPhos-G3-Pd).[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[11]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously for the specified time (e.g., 4–24 hours).[1][11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][11]

Visual Guides

Suzuki_Cycle

Troubleshooting_Workflow

Catalyst_Selection

References

Technical Support Center: Ligand Effects on the Efficiency of Pyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyridine Suzuki reactions. The content addresses specific experimental issues with a focus on the critical role of ligands.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a pyridine substrate failing or giving low yields?

Low yields or reaction failure in pyridine Suzuki couplings are common and can be attributed to several factors. The primary challenge stems from the pyridine nitrogen, which can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation and halting the catalytic cycle.[1][2] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition more difficult, especially with less reactive electrophiles like aryl chlorides.[2][3] Key areas to investigate include the choice of ligand, base, solvent, and reaction temperature.[1]

Q2: What are the most common side reactions in pyridine Suzuki couplings and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source (e.g., water), replacing the boron functionality with a hydrogen atom.[2][4] Pyridylboronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this side reaction.[2][5] To minimize protodeboronation, use anhydrous conditions, consider boronic esters (like pinacol or MIDA esters) which are more stable, or use a weaker base.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2][4] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2]

Q3: Can I perform a Suzuki coupling on a pyridine substrate without a specialized ligand?

While some simple pyridine Suzuki couplings may proceed with traditional ligands like triphenylphosphine (PPh₃), they are often inefficient for more challenging substrates.[4] The pyridine nitrogen can act as a poison to the palladium catalyst.[6][7] Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2][3] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen to the metal center.[2]

Q4: What is the "2-pyridyl problem" in Suzuki couplings?

The "2-pyridyl problem" refers to the significant challenges encountered when using 2-pyridylboron reagents in Suzuki-Miyaura reactions.[5][8] These challenges include the instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation, and their poor reactivity.[5][8] The proximity of the nitrogen atom to the boronic acid group is believed to facilitate the cleavage of the C-B bond.[5] Overcoming this often requires specialized boronic acid derivatives (e.g., triisopropylboronates), specific ligands, and carefully optimized reaction conditions.[9]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[1][2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]
Poor Substrate Reactivity (especially with aryl chlorides) 1. Use a More Active Catalyst System: Employ specialized ligands designed for C-Cl bond activation (e.g., SPhos, XPhos).[2][3] 2. Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the activation energy barrier for oxidative addition.[2][3] Consider microwave irradiation.[3]
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, stronger bases like K₃PO₄ may be necessary.[1][2] Ensure the base is anhydrous and finely ground.[4]
Inefficient Transmetalation 1. Change the Base: The base activates the boronic acid. A stronger base may be required.[2] 2. Use a More Stable Boron Reagent: Switch from a boronic acid to a pinacol ester or a trifluoroborate salt to potentially improve transmetalation efficiency.[2]
Presence of Oxygen 1. Thoroughly Degas Solvents: The active Pd(0) catalyst is oxygen-sensitive.[3][4] Degas solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Suggested Solution
Protodeboronation (Pyridine Formation) 1. Presence of Water: The C-B bond of the boronic acid is cleaved by a proton source.[2][4] 2. Unstable Boronic Acid: 2-pyridylboronic acids are particularly prone to this.[5]1. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[4] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1] 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Homocoupling (Bipyridine Formation) 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[4] 2. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) may be slow.1. Strictly Exclude Oxygen: Thoroughly degas all solvents and maintain an inert atmosphere.[4] 2. Use a Pd(0) Source: Employ a catalyst like Pd(PPh₃)₄ or a highly efficient pre-catalyst system.[2]
Dehalogenation of Starting Material 1. Presence of Hydride Sources: Solvents can sometimes act as a source of hydrides.[1]1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Ligand Performance Data

The following tables summarize the impact of different ligands on the yield of pyridine Suzuki reactions based on literature data.

Table 1: Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O10025
Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O10095
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O10092
Pd₂(dba)₃RuPhosK₂CO₃Toluene/H₂O10088

Table 2: Ligand Performance in the Suzuki Coupling of 2-Pyridyl Boronates [9]

LigandAryl HalideBaseYield (%)
1 (a phosphite ligand)3,5-(CF₃)₂C₆H₃BrKF82
1 (a phosphite ligand)4-MeOC₆H₄BrKF74
2 (a phosphine oxide ligand)4-n-BuC₆H₄ClKF76
2 (a phosphine oxide ligand)4-MeOC₆H₄ClKF78

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of a Pyridyl Halide

This protocol is a general starting point and may require optimization for specific substrates.[1][2]

Materials:

  • Pyridyl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the pyridyl halide, arylboronic acid/ester, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Pyridyl Halide) pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_aryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Pyridine Suzuki Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Increase Catalyst Loading. Use a Modern Pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are Reagents Stable? check_conditions->check_reagents Yes solution_conditions Increase Temperature. Screen Different Bases (K₃PO₄, Cs₂CO₃). Ensure Anhydrous/Degassed Solvent. check_conditions->solution_conditions No solution_reagents Use Boronic Ester (Pinacol, MIDA). Ensure Anhydrous Conditions to Prevent Protodeboronation. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A logical workflow for troubleshooting low yields in pyridine Suzuki reactions.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor reactivity of 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when utilizing 4-fluorophenylboronic acid, an electron-deficient boronic acid, in your synthetic protocols.

Q1: My Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid are a common challenge and can be attributed to several factors. Due to its electron-deficient nature, the reactivity of this boronic acid can be sluggish. Here are the primary areas to investigate and optimize:

  • Suboptimal Reaction Conditions: Both temperature and reaction time are critical parameters. For challenging couplings, a gradual increase in temperature, potentially up to 110 °C or higher, may be necessary to drive the reaction to completion.[1]

  • Ineffective Base: The choice of base is crucial for activating the boronic acid to facilitate the transmetalation step.[1] Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). An empirical screening of different bases is often required to identify the most effective one for your specific substrate combination. For many Suzuki-Miyaura reactions, Na₂CO₃ has proven to be highly effective.[1]

  • Inadequate Catalyst System: The selection of the palladium catalyst and the accompanying ligand is paramount for success. For difficult couplings involving electron-deficient boronic acids, employing more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can significantly accelerate the reaction rate.[1][2]

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Key side reactions to consider are protodeboronation and homocoupling.

Q2: What is protodeboronation and how can I prevent it when using 4-fluorophenylboronic acid?

A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. In the case of 4-fluorophenylboronic acid, this leads to the formation of fluorobenzene, thereby reducing the concentration of the boronic acid available for the desired cross-coupling reaction.[1] Electron-deficient arylboronic acids, such as 4-fluorophenylboronic acid, are particularly susceptible to this side reaction.[1][3]

Here are some strategies to minimize protodeboronation:

  • Use of Anhydrous Solvents: Thoroughly drying and degassing solvents can help to minimize this side reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the ingress of moisture and oxygen.[1]

  • Boronic Acid Derivatives: Using more stable derivatives of the boronic acid, such as boronic esters (e.g., pinacol esters), can mitigate protodeboronation.[4][5]

Q3: I am observing significant formation of 4,4'-difluorobiphenyl in my reaction mixture. What causes this homocoupling and how can I avoid it?

A3: The formation of 4,4'-difluorobiphenyl is a result of the homocoupling of 4-fluorophenylboronic acid. This side reaction is often promoted by the presence of oxygen.[1][4] To minimize homocoupling, it is essential to ensure that the reaction is carried out under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas, such as argon or nitrogen, throughout the course of the reaction.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies, providing a comparison of different reaction parameters and their impact on the yield of Suzuki coupling reactions.

Table 1: Influence of Boronic Acid Electronic Nature on Suzuki Coupling Yield

Boronic Acid/EsterCoupling PartnerProductYield (%)
4-Methoxyphenyl boronic acid (electron-rich)PyFluor2-(4-Methoxyphenyl)pyridine48
4-Cyanophenyl boronic acid (electron-deficient)PyFluor2-(4-Cyanophenyl)pyridine10
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest

Data sourced from Rueda-Espinosa, J., et al. (2023).[6] This data illustrates that electron-rich boronic acids generally provide higher yields compared to their electron-deficient counterparts.

Table 2: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for challenging substrates.1-3

This table provides a general comparison based on literature for analogous substrates.[2]

Table 3: Common Bases and Solvents for Suzuki Coupling

BaseSolvent SystemComments
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates. The biphasic system can sometimes complicate kinetic analysis.
K₂CO₃Dioxane/H₂OA common and effective base of moderate strength. Dioxane is a peroxide-forming solvent.
Cs₂CO₃THFA strong base that can accelerate slow reactions. It is higher in cost and can promote side reactions.
Et₃NAcetonitrileAn organic base useful in anhydrous conditions. As a weaker base, it may not be sufficient for challenging substrates.

This table summarizes common base and solvent combinations used in Suzuki coupling reactions.[2]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Note that this protocol may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), 4-fluorophenylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdArF Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArF [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArPdArF->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' BoronicAcid Ar'B(OH)₂ + Base ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Poor Reactivity of 4-Fluorophenylboronic Acid

Troubleshooting_Workflow Start Low Yield with 4-Fluorophenylboronic Acid Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Screen Different Bases Start->Check_Base Check_Solvent Optimize Solvent System Start->Check_Solvent Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Catalyst->Change_Ligand Try_Carbonates_Phosphates Try K₂CO₃, Cs₂CO₃, K₃PO₄ Check_Base->Try_Carbonates_Phosphates Anhydrous_Solvents Use Anhydrous/Degassed Solvents Check_Solvent->Anhydrous_Solvents Protodeboronation Protodeboronation? Check_Side_Reactions->Protodeboronation Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Success Improved Yield Increase_Temp->Success Change_Ligand->Success Try_Carbonates_Phosphates->Success Anhydrous_Solvents->Success Use_Ester Use Boronic Ester Derivative Protodeboronation->Use_Ester Yes Inert_Atmosphere Ensure Strict Inert Atmosphere Homocoupling->Inert_Atmosphere Yes Use_Ester->Success Inert_Atmosphere->Success

Caption: A troubleshooting workflow for overcoming poor reactivity.

Interplay of Parameters in Suzuki Coupling

Parameter_Relationships Yield Reaction Yield Reactivity Reactivity of 4-Fluorophenylboronic Acid Reactivity->Yield Directly Affects Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Side_Reactions->Yield Reduces Catalyst Catalyst/Ligand Catalyst->Reactivity Influences Base Base Base->Reactivity Influences Base->Side_Reactions Can Promote Solvent Solvent Solvent->Side_Reactions Influences Temperature Temperature Temperature->Reactivity Influences Atmosphere Atmosphere Atmosphere->Side_Reactions Crucial for Minimizing

Caption: The relationship between key parameters affecting Suzuki coupling yield.

References

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Fluorophenyl)-5-methoxypyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can lead to low yields or failed reactions during the synthesis of this compound, which is typically achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura coupling reaction is giving a very low yield or not working at all. What are the potential causes and solutions?

A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized, leading to deactivation.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or high-quality palladium catalysts and ligands.

  • Poor Quality Reagents: The purity and reactivity of your starting materials are critical.

    • Solution: Check the quality of the boronic acid or its ester derivative, as they can degrade upon storage.[1] Pyridineboronic acids, in particular, can be prone to hydrolysis.[1] Ensure the aryl halide is pure and free of inhibitors.

  • Incorrect Base or Solvent: The choice of base and solvent system is crucial for the reaction's success.

    • Solution: The base not only facilitates the transmetalation step but also influences the stability of the catalyst and reagents. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3] The solvent must be appropriate for the chosen base and temperature. Dioxane/water or toluene/water mixtures are frequently used.[1][2]

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: While some Suzuki couplings can be performed at room temperature with highly active catalysts, others require heating to 80-100 °C.[3] If the reaction is sluggish, consider carefully increasing the temperature.

Q2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a frequent cause of low yields and purification difficulties in Suzuki-Miyaura coupling reactions.[4]

  • Homocoupling: You may observe the formation of biphenyls from the coupling of two aryl halides or two boronic acid molecules.

    • Solution: This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[5]

  • Dehalogenation/Deborylation: The starting aryl halide can be reduced to the corresponding arene, or the boronic acid can be protonated, leading to the loss of the boron moiety.[1][4]

    • Solution: Pyridineboronic acids are particularly susceptible to deborylation.[1] Using milder bases like NaHCO₃ or KHCO₃ can sometimes mitigate this issue.[1] Careful control of reaction time and temperature is also important.

  • Palladium Black Precipitation: The formation of palladium black indicates catalyst decomposition, which reduces the concentration of the active catalytic species.[4]

    • Solution: This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Ensure the chosen ligand effectively stabilizes the palladium nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 3-arylpyridines like this compound is the Suzuki-Miyaura cross-coupling reaction.[2][6] This involves the reaction of a pyridine derivative (e.g., 3-bromo-5-methoxypyridine or 5-methoxypyridin-3-ylboronic acid) with a corresponding fluorophenyl partner (e.g., (4-fluorophenyl)boronic acid or 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst and a base.

Q2: How do I choose the right catalyst and ligand for my Suzuki-Miyaura coupling?

A2: The selection of the catalyst and ligand is critical for achieving high yields. For Suzuki couplings involving pyridyl substrates, phosphine-based ligands are commonly employed.

  • Catalyst Precursors: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.

  • Ligands: The choice of ligand can significantly impact the reaction's efficiency. For challenging couplings, specialized ligands such as those from the Buchwald family (e.g., XPhos, RuPhos, SPhos) may offer improved results, even at lower temperatures.[1]

Q3: What are the best practices for setting up the reaction to maximize yield?

A3: To maximize the yield of your synthesis, consider the following best practices:

  • Use High-Purity Reagents: Ensure your aryl halide, boronic acid/ester, and base are of high purity.

  • Degas Solvents Thoroughly: Remove dissolved oxygen from your solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1]

  • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon to prevent oxygen from entering the flask.

  • Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.

Q4: My product is difficult to purify. What purification strategies are recommended for 3-arylpyridines?

A4: The purification of pyridine derivatives can be challenging due to their basicity and polarity.

  • Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[1] In some cases, neutralizing the silica gel or using a different stationary phase like alumina may be beneficial.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification technique.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Data Presentation

The following table summarizes the effect of different palladium catalysts on the yield of a generic Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid, illustrating the importance of catalyst selection.

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O100Varies
2PdCl₂(dppf) (3)dppfK₂CO₃MeCN/H₂O80Varies
3Pd₂(dba)₃ (2.5)Cy₃P·HBF₄K₃PO₄Dioxane/H₂O100~80[1]
4Pd₂(dba)₃ (2)XPhosK₃PO₄TolueneRoom TempVaries

Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes based on similar reactions found in the literature. Optimization for the specific synthesis of this compound is necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or another suitable method.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation + Ar'B(OR)2 + Base pd2_aryl_complex Ar-Pd(II)-Ar' L2 transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield in Synthesis check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? (Base, Solvent, Temp) check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok check_catalyst Evaluate Catalyst/Ligand catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes purify_reagents Purify or Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Optimize Base, Solvent, Temp conditions_ok->optimize_conditions No atmosphere_ok->check_catalyst Yes degas_solvents Degas Solvents & Purge with N2/Ar atmosphere_ok->degas_solvents No catalyst_ok->optimize_conditions No screen_catalysts Screen Different Catalysts/Ligands catalyst_ok->screen_catalysts Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyridine compounds?

A1: The primary challenges stem from their inherent chemical properties. Due to their polarity and the basicity of the nitrogen atom, polar pyridine compounds often exhibit the following behaviors during purification:

  • Poor solubility in less polar organic solvents commonly used in chromatography.[1]

  • Strong binding to silica gel , which can lead to streaking, tailing of peaks, or complete retention on the column.[1]

  • Compound instability , especially on acidic stationary phases like silica gel, which can cause degradation.

  • Co-elution with polar impurities , making separation difficult.

  • Hygroscopic nature , leading to water contamination which can affect chromatographic behavior and crystallization.

Q2: What is a good starting point for developing a purification strategy for a novel polar pyridine compound?

A2: A recommended approach is to start with Thin Layer Chromatography (TLC) to assess the polarity of the compound and identify a suitable solvent system. Based on the TLC results, an initial purification attempt can be made using flash column chromatography on silica gel. However, for highly polar compounds, it is often necessary to consider alternative stationary phases or chromatography techniques from the outset.[1]

Q3: When should I consider using a purification technique other than standard silica gel chromatography?

A3: You should consider alternative techniques if you observe the following:

  • The compound remains at the baseline (Rf = 0) even with highly polar solvent systems (e.g., 100% ethyl acetate or dichloromethane/methanol mixtures).[1]

  • Significant streaking or tailing of the product spot on TLC that cannot be resolved by modifying the solvent system.[1]

  • Evidence of product decomposition on the TLC plate or during the column run.[1]

  • Impurities are very close in polarity to the desired compound, and adequate separation is not achieved on silica gel.[1]

Q4: What are some common alternative purification methods for highly polar pyridine derivatives?

A4: Common alternatives to standard silica gel chromatography include:

  • Reverse-Phase Chromatography: Utilizes a non-polar stationary phase and a polar mobile phase. This is often a good choice for highly polar compounds that do not retain on silica gel.[2][3][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique specifically designed for the separation of highly polar and hydrophilic compounds.[6][7][8][9]

  • Ion-Exchange Chromatography: Separates molecules based on their net charge and is effective for basic pyridine derivatives.[10][11][12][13]

  • Supercritical Fluid Chromatography (SFC): A form of normal phase chromatography that uses a supercritical fluid, often carbon dioxide, as the mobile phase. It is suitable for thermally labile and chiral polar compounds.[14][15][16][17][18]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reverse-phase prep-HPLC can provide high-resolution separations for challenging mixtures.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[19]

  • Liquid-Liquid Extraction: Can be used to remove pyridine from a reaction mixture by washing with an acidic aqueous solution.[20]

Troubleshooting Guide: Chromatography

This section provides troubleshooting for common issues encountered during the chromatographic purification of polar pyridine compounds.

Problem Possible Cause(s) Suggested Solution(s)
Compound stays at the baseline (Rf ≈ 0) on silica gel TLC/column. The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).- Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide in methanol to the eluent to improve the elution of basic compounds.[1]- Switch to a more polar stationary phase like alumina (neutral or basic).- Consider using reverse-phase chromatography or HILIC.[2][3][4][5][6][7][8][9]
Compound streaks or shows significant peak tailing on TLC/column. - The compound is highly polar and interacts too strongly with the acidic silanol groups on the silica surface.- The sample is overloaded on the TLC plate or column.- Add a basic modifier (e.g., triethylamine, pyridine, or ammonium hydroxide) to the mobile phase to reduce the interaction with acidic sites on the silica.- Deactivate the silica gel by pre-treating it with a solution containing a base.- Use a less acidic stationary phase like neutral or basic alumina.- Employ "dry loading" of the sample onto the column.- Reduce the amount of sample loaded onto the TLC plate or column.
Low recovery of the compound after column chromatography. - Irreversible adsorption of the compound onto the stationary phase.- Decomposition of the compound on the acidic silica gel.- Use a less acidic stationary phase (e.g., neutral alumina).- Add a basic modifier to the eluent.- If the compound is suspected to be unstable, perform the purification quickly and at a lower temperature if possible.
Co-elution of the compound with impurities. The polarity of the compound and impurities are too similar for the chosen chromatographic system.- Optimize the mobile phase by trying different solvent combinations.- Switch to a different stationary phase with different selectivity (e.g., alumina, C18, or a HILIC column).[6][7][8][9]- Consider using preparative HPLC for higher resolution.
Experimental Protocol: Deactivating Silica Gel

Objective: To neutralize the acidic sites on silica gel to improve the chromatography of basic polar pyridine compounds.

Materials:

  • Silica gel

  • Selected eluent system

  • Triethylamine (TEA) or Ammonium Hydroxide (in methanol)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of the required amount of silica gel in the chosen eluent.

  • Add 1-2% (v/v) of triethylamine or a 1-5% solution of ammonium hydroxide in methanol to the slurry.

  • Gently mix the slurry for 5-10 minutes.

  • Remove the solvent from the treated silica gel using a rotary evaporator until a free-flowing powder is obtained.

  • The deactivated silica gel is now ready to be used for packing the column.

Troubleshooting Guide: Recrystallization

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in any single solvent. The polarity of the compound is not well-matched with the tested solvents.- Try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
No crystals form after the solution has cooled. - The solution is not sufficiently saturated.- The solution is supersaturated, and crystallization has not been initiated.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[19]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound to induce crystallization.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is close to or below the melting point of the compound.- The rate of cooling is too fast.- Use a higher boiling point solvent.- Allow the solution to cool more slowly. Insulating the flask can help.- Add slightly more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[19]- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
Quantitative Data: Solubility of Pyridine Derivatives
SolventPyridine SolubilityGeneral Solubility of Polar Pyridine Derivatives
WaterMiscible[21][22][23]Generally soluble, especially if they can form hydrogen bonds.
Methanol / EthanolMiscible[21]Often a good choice for recrystallization.
AcetoneSolubleMay be a suitable solvent for some derivatives.
DichloromethaneSolubleSolubility varies depending on the specific polar groups.
Ethyl AcetateSolubleSolubility varies.
Hexane / HeptaneMiscible[22][23]Generally insoluble. Often used as an anti-solvent in recrystallization.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Possible Cause(s) Suggested Solution(s)
Incomplete removal of pyridine from the organic layer. - The pH of the aqueous wash is not low enough to fully protonate the pyridine.- An insufficient volume or number of aqueous washes were performed.- Use a more acidic solution for the wash (e.g., 1M HCl).- Perform multiple washes with the acidic solution.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any desired product that may have partitioned into the aqueous phase.
Emulsion formation at the interface. - The two phases have similar densities.- Vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.- Gently invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Polar Pyridine Compound tlc Perform TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot pure Compound is Likely Pure (Consider Recrystallization for higher purity) single_spot->pure Yes multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No select_method Select Purification Method multiple_spots->select_method flash_chrom Flash Column Chromatography select_method->flash_chrom Good Separation on TLC recrystallization Recrystallization select_method->recrystallization Crude solid is mostly pure prep_hplc Preparative HPLC select_method->prep_hplc Difficult Separation other_methods Other Methods (HILIC, IEX, etc.) select_method->other_methods Highly Polar/ Ionic Compound troubleshoot Encountering Issues? flash_chrom->troubleshoot recrystallization->troubleshoot prep_hplc->troubleshoot other_methods->troubleshoot troubleshoot_guide Consult Troubleshooting Guides troubleshoot->troubleshoot_guide Yes success Pure Compound Obtained troubleshoot->success No troubleshoot_guide->flash_chrom troubleshoot_guide->recrystallization troubleshoot_guide->prep_hplc troubleshoot_guide->other_methods

Caption: General workflow for troubleshooting the purification of polar pyridine compounds.

Flash_Chromatography_Troubleshooting start Start: Flash Column Chromatography problem Identify the Problem start->problem no_elution Compound at Baseline (Rf ≈ 0) problem->no_elution No Movement streaking Streaking / Tailing problem->streaking Poor Peak Shape low_recovery Low Recovery problem->low_recovery Product Loss co_elution Co-elution with Impurity problem->co_elution Poor Separation solution1 Increase Eluent Polarity Add Basic Modifier (TEA/NH4OH) Switch to Alumina or RP/HILIC no_elution->solution1 solution2 Add Basic Modifier to Eluent Deactivate Silica Gel Use Alumina Dry Load Sample streaking->solution2 solution3 Use Less Acidic Stationary Phase (e.g., Neutral Alumina) Add Basic Modifier to Eluent low_recovery->solution3 solution4 Optimize Solvent System Change Stationary Phase (Alumina, C18, HILIC) Use Preparative HPLC co_elution->solution4

Caption: Troubleshooting guide for flash column chromatography of polar pyridines.

Purification_Method_Selection start Crude Polar Pyridine Compound is_solid Is the crude material a solid? start->is_solid is_mostly_pure Is it mostly pure by TLC/NMR? is_solid->is_mostly_pure Yes chromatography Proceed with Chromatography is_solid->chromatography No (Oil/Liquid) recrystallize Attempt Recrystallization is_mostly_pure->recrystallize Yes is_mostly_pure->chromatography No polarity Assess Polarity by TLC chromatography->polarity normal_phase Moves on Silica TLC (Rf 0.1-0.5) polarity->normal_phase highly_polar Stays at Baseline on Silica TLC polarity->highly_polar flash_chrom Use Normal Phase Flash Chromatography (Silica/Alumina) normal_phase->flash_chrom ionic Is the compound ionic? highly_polar->ionic rp_hilic Consider Reverse Phase or HILIC Chromatography ionic->rp_hilic No ion_exchange Use Ion-Exchange Chromatography ionic->ion_exchange Yes

Caption: Decision tree for selecting a suitable purification method for polar pyridines.

References

Technical Support Center: Palladium Catalyst Residue Removal from Pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing palladium (Pd) catalyst residues from pyridine-containing products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in reactions involving pyridines?

Palladium contamination in pyridine products typically originates from Pd-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds. The most common reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The palladium catalyst, often in a complex with ligands, can be challenging to separate from the final product due to the strong coordinating ability of the pyridine nitrogen atom. This coordination can lead to the formation of stable, soluble palladium-pyridine complexes that are carried through the workup and purification steps.

Q2: Why is the removal of palladium residues from pyridine-containing Active Pharmaceutical Ingredients (APIs) so critical?

The removal of palladium residues is a critical step in the synthesis of APIs for several reasons:

  • Patient Safety: Palladium and its compounds are considered toxic and can pose health risks. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual metals in final drug products. For palladium, the permitted daily exposure (PDE) is low, necessitating its removal to parts-per-million (ppm) levels.

  • Catalytic Activity: Residual palladium can have unintended catalytic effects in subsequent synthetic steps or can degrade the final API over time, affecting its stability and shelf-life.

  • Regulatory Compliance: Meeting the stringent limits set by regulatory agencies (e.g., FDA, EMA) is mandatory for drug approval. Failure to do so can result in significant delays and financial losses.

Q3: What are the most common methods for palladium removal, and how do they compare?

Several methods are employed to remove palladium residues, each with its own advantages and disadvantages. The choice of method depends on factors like the nature of the pyridine product, the solvent system, cost, and the required level of purity.

Table 1: Comparison of Common Palladium Removal Methods

MethodPrincipleTypical Efficiency (Final Pd level)AdvantagesDisadvantages
Scavenging Adsorption of Pd onto a solid support functionalized with a chelating agent (e.g., thiol, amine, phosphine).< 10 ppmHigh selectivity, mild conditions, applicable to a wide range of products.Cost of scavenger, potential for product loss on the solid support, may require optimization.
Activated Carbon Adsorption of Pd onto the surface of porous carbon material.10 - 100 ppmLow cost, readily available, effective for a range of Pd species.Can be non-selective, may require large amounts, potential for product loss, fine particles can be difficult to filter.
Recrystallization Precipitation of the solid product from a solution, leaving palladium impurities behind in the mother liquor.< 20 ppmCan be highly effective, serves as a purification step for other impurities as well.Product must be a solid, requires suitable solvent system, can lead to significant yield loss.
Aqueous Extraction Use of aqueous solutions containing chelating agents (e.g., EDTA, L-cysteine, thiourea) to extract palladium into the aqueous phase.20 - 200 ppmSimple procedure, can be cost-effective.Requires the product to be soluble in an organic solvent immiscible with water, can be less effective for very non-polar products.
Distillation Separation based on differences in volatility.< 5 ppmHighly effective for volatile products.Only applicable to thermally stable and volatile compounds, can be energy-intensive.
Q4: How do I select the most appropriate palladium removal method for my specific pyridine derivative?

The selection of a suitable palladium removal method is a multi-step process that involves considering the properties of your product and the desired level of purity. The following workflow can guide your decision-making process.

Palladium_Removal_Method_Selection start Start: High Pd in Pyridine Product product_sol Is the product soluble and stable in a solvent suitable for scavenging? start->product_sol scavenger Use Scavenging Resins (e.g., Thiol, Amine based) product_sol->scavenger Yes product_cryst Can the product be crystallized? product_sol->product_cryst No check_pd Check Pd levels scavenger->check_pd crystallization Recrystallization product_cryst->crystallization Yes activated_carbon Activated Carbon Treatment product_cryst->activated_carbon No crystallization->check_pd activated_carbon->check_pd extraction Aqueous Extraction (e.g., with EDTA, Cysteine) extraction->check_pd product_stable_heat Is the product thermally stable? product_stable_heat->extraction No distillation Distillation (if applicable) product_stable_heat->distillation Yes end End: Low Pd Product distillation->end check_pd->product_stable_heat Pd > Target check_pd->end Pd < Target

Caption: Workflow for selecting a palladium removal method.

Troubleshooting Guide

Problem 1: My palladium levels remain high even after treatment with a scavenger. What should I do?

This is a common issue that can often be resolved by optimizing the scavenging conditions.

  • Increase Scavenger Equivalents: The initial amount of scavenger may be insufficient to capture all the palladium. Try increasing the equivalents of the scavenger (e.g., from 5 eq to 10 eq) and monitor the effect on Pd levels.

  • Optimize Reaction Time and Temperature: Scavenging is a chemical reaction, and its efficiency can be dependent on time and temperature. Increasing the reaction time (e.g., from 2 hours to 6 hours) or temperature (e.g., from room temperature to 50 °C) can improve performance. However, be mindful of the thermal stability of your product.

  • Change Scavenger Type: Not all scavengers are equally effective for all palladium species. If a thiol-based scavenger is not working, consider one with a different functional group, such as an amine or phosphine. The nature of the solid support (e.g., silica vs. polymer) can also play a role.

  • Solvent Compatibility: The solvent can significantly impact the scavenger's performance. Ensure that the solvent swells the scavenger resin effectively, allowing access to the active sites. You may need to screen different solvents to find the optimal one for your system.

Problem 2: I am observing significant product loss during the palladium removal process. How can this be minimized?

Product loss can occur through several mechanisms, depending on the method used.

  • For Scavenging: Your product might be non-specifically binding to the scavenger resin. To mitigate this, after filtering off the scavenger, wash it with a fresh portion of the solvent to recover any adsorbed product. You can also try a scavenger with a different solid support that may have less affinity for your product.

  • For Activated Carbon: Activated carbon can be highly effective at removing palladium, but it is also known for its non-selective adsorption of organic molecules. To reduce product loss, use the minimum amount of activated carbon necessary and limit the contact time. Performing a small-scale experiment first can help determine the optimal amount and time.

  • For Recrystallization: Product loss in the mother liquor is inherent to this technique. To maximize your yield, you can try to cool the solution slowly to promote the growth of larger, purer crystals. Additionally, concentrating the mother liquor and performing a second crystallization can help recover more product.

Problem 3: The scavenger appears to be reacting with my pyridine product. What are my alternatives?

If your pyridine derivative has reactive functional groups, it may react with the scavenger. For instance, a thiol-based scavenger could potentially react with an electrophilic center on your molecule.

  • Choose a Different Scavenger: Select a scavenger with a functional group that is less likely to react with your product. For example, if you suspect a reaction with a thiol scavenger, an amine-based scavenger might be a suitable alternative.

  • Consider a Non-Reactive Method: If scavenging is not a viable option, explore other methods like activated carbon treatment, recrystallization, or aqueous extraction with a mild chelating agent.

Problem 4: Activated carbon treatment is not effectively removing palladium from my product. What could be the issue?

The effectiveness of activated carbon can be influenced by several factors.

  • Grade of Activated Carbon: There are many different grades of activated carbon with varying surface areas, pore sizes, and surface chemistries. The grade you are using may not be optimal for your specific palladium species and solvent system. It is often worthwhile to screen a few different grades.

  • Solvent Effects: The solvent can compete with your product and the palladium species for binding sites on the activated carbon. A more polar solvent might be more effective in some cases.

  • pH of the Solution: The pH can influence the charge of both the palladium species and the surface of the activated carbon, affecting their interaction. Adjusting the pH might improve the removal efficiency.

The following troubleshooting flowchart can help guide you when your initial palladium removal attempt is unsuccessful.

Troubleshooting_High_Palladium start Start: High Pd After Initial Removal method_used Which method was used? start->method_used scavenger_issue Scavenger Issues method_used->scavenger_issue Scavenging carbon_issue Activated Carbon Issues method_used->carbon_issue Activated Carbon cryst_issue Crystallization Issues method_used->cryst_issue Crystallization increase_equiv Increase scavenger equivalents or reaction time/temp scavenger_issue->increase_equiv change_carbon Use a different grade of activated carbon carbon_issue->change_carbon change_solvent Use a different solvent system for recrystallization cryst_issue->change_solvent change_scavenger Change scavenger type (e.g., different functional group or support) increase_equiv->change_scavenger check_compat Check scavenger-solvent compatibility change_scavenger->check_compat combine_methods Combine Methods (e.g., Scavenger + Carbon) check_compat->combine_methods optimize_conditions Optimize conditions (temp, time, solvent) change_carbon->optimize_conditions optimize_conditions->combine_methods add_chelator Add a chelating agent during workup before crystallization change_solvent->add_chelator add_chelator->combine_methods end End: Low Pd Product combine_methods->end

Caption: Troubleshooting workflow for high palladium levels.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude pyridine product in a suitable solvent (e.g., Toluene, THF, DCM) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-based scavenger resin (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration but a good starting point is 5-10 equivalents relative to the palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger resin. A fritted funnel or a filter paper can be used.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude pyridine product in an appropriate solvent (e.g., Ethanol, Ethyl Acetate, Toluene).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-20 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to completely remove the fine carbon particles. It is crucial to ensure no carbon fines remain in the filtrate.

  • Washing: Wash the celite pad with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the palladium concentration in the final product using ICP-MS.

Protocol 3: Palladium Removal by Recrystallization
  • Solvent Selection: Choose a solvent system in which the pyridine product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the palladium impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

  • Analysis: Measure the palladium content of the purified crystals.

Preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent combine to form a symmetrical biaryl byproduct. This reaction is problematic as it consumes the boronic acid, which in turn reduces the yield of the desired cross-coupled product. Furthermore, the structural similarity of the homocoupled byproduct to the target molecule often complicates the purification process.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[3][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product alongside the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction before the main catalytic cycle is established.[1][2][3]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and the entire reaction mixture is one of the most effective methods to prevent oxygen-mediated homocoupling.[3] Two common and effective methods are:

  • Inert Gas Sparging: This involves bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient at displacing dissolved oxygen.[1][3][6]

  • Freeze-Pump-Thaw: This technique consists of freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing the solvent. Repeating this cycle three to five times is highly effective for removing dissolved gases.[5]

Q4: How does the choice of palladium source, base, solvent, and temperature affect homocoupling?

A4: Each of these parameters plays a crucial role in controlling the extent of homocoupling:

  • Palladium Source: Pd(II) sources like palladium acetate (Pd(OAc)₂) can directly promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid.[2][3] Using a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can help minimize this initial homocoupling.[5]

  • Base: The choice of base is critical for activating the boronic acid for the transmetalation step.[7] Inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are generally effective and can influence the reaction rate and selectivity.[1] The optimal base is often substrate-dependent and may require screening.

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used.[3] The addition of water is often necessary to dissolve the base, but an excessive amount can sometimes promote homocoupling.[3][5]

  • Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[3] Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[8]

Q5: Are there any procedural modifications that can help reduce homocoupling?

A5: Yes, several procedural adjustments can be made:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3][5]

  • Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[3]

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the catalytic cycle.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of homocoupled byproduct Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method.[1][3][5] Ensure the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).
Use of a Pd(II) precatalyst.Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[5] If a Pd(II) source is necessary, consider adding a mild reducing agent.[6]
High concentration of boronic acid.Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[3][5]
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to find the optimal conditions for your specific substrates.[1][2]
Low yield of desired product Catalyst deactivation.Ensure all reagents are pure and the solvent is dry. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1]
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1]
Difficult purification Co-elution of the desired product with the homocoupled byproduct.If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Consider recrystallization as an alternative purification method.[1]

Quantitative Data on Reaction Parameters

The following tables summarize the effect of various reaction parameters on Suzuki-Miyaura cross-coupling reactions, with a focus on minimizing homocoupling.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

Reaction: 4-bromotoluene with phenylboronic acid.

Base Yield (%) Notes
Na₂CO₃95Often a good starting point, effective and economical.
K₃PO₄92A strong base, useful for less reactive substrates.
K₂CO₃88Another common and effective carbonate base.
Cs₂CO₃98Highly effective, especially for challenging couplings, but more expensive.
Triethylamine (TEA)45Organic bases are often less effective in this system.

Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.[1]

Table 2: Effect of Dissolved Oxygen on Homocoupling

Dissolved O₂ (ppm) Homocoupling Byproduct (%)
0.50.071
2.20.18
3.30.18

This data clearly indicates that minimizing dissolved oxygen is crucial for suppressing the formation of the homocoupled dimer.[6]

Table 3: Comparison of Ether Solvents in Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic Acid, Pd(OAc)₂/SPhos, K₃PO₄, 80°C, 12h.

Solvent Yield (%)
THF95
2-MeTHF96
1,4-Dioxane94

This table shows that various ether solvents can be effective, with 2-MeTHF being a slightly better performer in this specific case and is also considered a "greener" solvent.[2]

Visualizations

Competing Reaction Pathways

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Homocoupling Pathway pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-Ar' pdiia->pdiib Transmetalation (Ar'-B(OH)2 + Base) pdiib->pd0 Reductive Elimination product Ar-Ar' (Desired Product) pdiib->product pd0_homo Pd(0)L_n pdii_homo Pd(II)L_n pd0_homo->pdii_homo O2 homocoupling_step 2 Ar'-B(OH)2 pdii_homo->homocoupling_step homocoupling_step->pd0_homo homo_product Ar'-Ar' (Homocoupling Product) homocoupling_step->homo_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Degas solvent and reaction mixture (sparge or freeze-pump-thaw) q1->sol1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) q2->sol2 Yes q3 Is boronic acid added all at once? q2->q3 No sol2->q3 sol3 Use slow addition of boronic acid q3->sol3 Yes end_node Homocoupling Minimized q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 1. Oven-dry glassware p2 2. Degas solvent p1->p2 r1 3. Add aryl halide, boronic acid, base to flask p2->r1 r2 4. Purge with inert gas r1->r2 r3 5. Add degassed solvent r2->r3 r4 6. Add catalyst under inert atmosphere r3->r4 r5 7. Heat to desired temp. r4->r5 w1 8. Monitor by TLC/LC-MS r5->w1 w2 9. Quench and perform aqueous workup w1->w2 w3 10. Purify product w2->w3

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

1. Preparation of Glassware and Reagents:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[5]

  • Degas the chosen solvent (e.g., 1,4-dioxane/water, 4:1 v/v) by sparging with argon or nitrogen for at least 30-60 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[3][5]

2. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1 - 1.2 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.).[1][3]

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[3]

  • Add the degassed solvent via syringe.

  • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for an additional 15-20 minutes while stirring to ensure complete removal of dissolved oxygen.[1][3]

3. Catalyst Addition and Reaction:

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand if required.

  • Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand under a positive flow of inert gas.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

4. Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by flash column chromatography to isolate the desired product.[5]

References

Validation & Comparative

Validating 3-(4-Fluorophenyl)-5-methoxypyridine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. Kinases, a large family of enzymes that regulate the majority of cellular processes, are frequently dysregulated in disease states. This guide provides a comprehensive framework for the validation of a novel chemical entity, "3-(4-Fluorophenyl)-5-methoxypyridine," as a potential kinase inhibitor. As no public data currently exists for this compound, this document will serve as a detailed template for its evaluation, comparing its hypothetical performance metrics against well-established kinase inhibitors.

This guide will delineate the essential experimental protocols, present data in a comparative format, and visualize the workflows and biological pathways involved in the validation process.

Comparative Kinase Inhibitors: Establishing Benchmarks

To objectively assess the potency and selectivity of a novel inhibitor, it is crucial to compare it against established reference compounds. For this guide, we have selected three well-characterized kinase inhibitors that represent a spectrum of activity profiles:

  • Staurosporine: A natural product that acts as a potent but non-selective, ATP-competitive kinase inhibitor.[1][2] It is often used as a positive control in kinase assays due to its broad activity against a vast number of kinases.[2]

  • Dasatinib: An FDA-approved oral multi-kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[3][4][5] It serves as an example of a successful, clinically relevant inhibitor with a specific but multi-targeted profile.[3]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[6][7][8] It represents a highly selective, targeted therapeutic.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical data for our compound of interest, "this compound" (referred to as "Compound X"), alongside the established benchmarks.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biochemical function. Lower values indicate higher potency.

CompoundTarget Kinase (e.g., EGFR) IC50 (nM)Off-Target Kinase (e.g., Src) IC50 (nM)Off-Target Kinase (e.g., PKA) IC50 (nM)
Compound X (Hypothetical) 50 1,200 >10,000
Gefitinib26 - 57[7]>10,000>10,000
Dasatinib1.1<135
Staurosporine667

Table 2: Cellular Activity - Growth Inhibition (GI50 values)

The half-maximal growth inhibition (GI50) measures the concentration of a compound required to inhibit the growth of a cell population by 50%.

CompoundCancer Cell Line (e.g., A549 - EGFR mutant) GI50 (µM)Normal Cell Line (e.g., HFF-1) GI50 (µM)
Compound X (Hypothetical) 0.5 >50
Gefitinib0.02>20
Dasatinib0.0051.5
Staurosporine0.010.02

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.

  • Reagents: Kinase of interest, substrate peptide, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of "Compound X" and reference inhibitors in the kinase assay buffer.

    • In a 384-well plate, add the kinase and substrate to each well.[9]

    • Add the inhibitor dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at 30°C.[10]

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12][13]

  • Reagents: Cancer cell line of interest, complete cell culture medium, MTT solution (5 mg/mL in PBS), and DMSO.[10]

  • Procedure:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.[10]

    • Treat the cells with serial dilutions of "Compound X" and reference inhibitors. Incubate for 72 hours.[10]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate GI50 values by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in a signaling cascade, providing evidence of the inhibitor's mechanism of action within the cell.[15]

  • Reagents: Cell line, lysis buffer (RIPA) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibody, and chemiluminescent substrate.[16]

  • Procedure:

    • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Pre-treat with various concentrations of "Compound X" or reference inhibitors for 1-2 hours. Stimulate the cells with an appropriate growth factor (e.g., EGF) for 15-30 minutes.[16] Wash cells with ice-cold PBS and lyse them.[16]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]

    • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour.[16] Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.[16]

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using a chemiluminescent substrate.[16]

    • Re-probing: Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.[17]

    • Analysis: Quantify band intensities to determine the relative inhibition of protein phosphorylation.[18]

Mandatory Visualizations

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Potency Kinase Selectivity Panel Kinase Selectivity Panel Identify Lead Compound Identify Lead Compound Kinase Selectivity Panel->Identify Lead Compound Selectivity Profile Determine IC50->Kinase Selectivity Panel Characterize Cell Viability Assay Cell Viability Assay Identify Lead Compound->Cell Viability Assay Advance to Cellular Studies Determine GI50 Determine GI50 Cell Viability Assay->Determine GI50 Cellular Efficacy Western Blot Western Blot Mechanism of Action Mechanism of Action Western Blot->Mechanism of Action Pathway Inhibition Determine GI50->Western Blot Confirm Preclinical Development Preclinical Development Mechanism of Action->Preclinical Development Validated Inhibitor

Caption: Workflow for the validation of a novel kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression Inhibitor Compound X Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G cluster_potency Potency (IC50) cluster_selectivity Selectivity cluster_cellular Cellular Efficacy (GI50) CompoundX Compound X (Hypothetical) Potency_High High (<100 nM) CompoundX->Potency_High Target Kinase Sel_High High (>100x vs Off-Target) CompoundX->Sel_High vs Src/PKA Cell_High High (<1 µM) CompoundX->Cell_High A549 Cells Potency_Mod Moderate (100-1000 nM) Potency_Low Low (>1000 nM) Sel_Mod Moderate (10-100x) Sel_Low Low (<10x) Cell_Mod Moderate (1-10 µM) Cell_Low Low (>10 µM)

Caption: Logical flow for the comparative analysis of "Compound X".

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative study of fluorinated versus non-fluorinated pyridine kinase inhibitors, offering insights into how this single atomic substitution can profoundly influence efficacy, selectivity, and overall drug-like properties. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation kinase inhibitors.

The pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of these molecules. These modifications can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles, ultimately resulting in more potent and durable therapeutic agents.[1][2]

Impact of Fluorination on Kinase Inhibitor Performance

Fluorination can influence a range of critical drug attributes:

  • Potency and Binding Affinity: The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in the kinase active site, leading to enhanced binding affinity and increased inhibitory potency (lower IC50 values).[2] The strategic placement of fluorine atoms can modulate the pKa of nearby functional groups, optimizing interactions with the target protein.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[3][5]

  • Selectivity: By altering the electronic and steric properties of the inhibitor, fluorination can fine-tune its binding to the intended kinase target over other kinases, leading to a more selective inhibition profile and potentially reducing off-target toxicities.

  • Pharmacokinetics: The introduction of fluorine can impact a molecule's lipophilicity, solubility, and membrane permeability, all of which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][5]

Quantitative Data Comparison

To illustrate the impact of fluorination, this section presents a compilation of data from various sources, comparing the in vitro potency of representative fluorinated and non-fluorinated pyridine kinase inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. Therefore, this data is presented to highlight general trends.

Inhibitor ClassCompoundTarget Kinase(s)IC50 (nM)Key ObservationsReference
Pyrazolo[3,4-b]pyridine Derivatives Non-fluorinated AnalogTRKA479Introduction of fluorine at the 3-position of the phenyl ring significantly improved potency.[6]
3-Fluoro Analog TRKA 293 Further optimization with di- and tri-fluoro substitutions did not consistently improve activity, highlighting the importance of fluorine positioning.[6]
Imidazo[4,5-b]pyridine-Based Inhibitors Parent Compound (Non-fluorinated)Aurora-A-Introduction of a meta-fluoro substituent on the phenyl ring was part of an optimization strategy that led to improved metabolic stability and reduced hERG affinity.[7]
Fluoro-Substituted Analog Aurora-A, FLT3 38 The optimized fluorinated compound demonstrated a desirable combination of potency, metabolic stability, and safety profile.[7]
Pyrazolopyrimidine Derivatives Non-fluorinated AnalogBcr-Abl-Compounds with halogen (including fluorine) substituents on the aniline ring exhibited potent Bcr-Abl inhibitory activity.[8]
Halogenated (Fluoro) Analogs Bcr-Abl Potent Inhibition This suggests that the electronic effects of fluorine contribute favorably to the binding and inhibition of the target kinase.[8]

Signaling Pathways and Experimental Workflows

A fundamental understanding of the targeted signaling pathways and the experimental workflows used to evaluate inhibitors is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its dysregulation is a common feature in many cancers, making it a prime target for kinase inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/Non-Fluorinated Pyridine Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine kinase inhibitors.

Experimental Workflow for Inhibitor Evaluation

The evaluation of kinase inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Binding_Assay->Cell_Viability PK_Studies Pharmacokinetic (PK) Studies Cell_Viability->PK_Studies Target_Engagement Cellular Target Engagement (e.g., Western Blot) Target_Engagement->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: A generalized experimental workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Fluorinated and non-fluorinated pyridine kinase inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Objective: To determine the effect of the inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., expressing the target kinase)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorinated and non-fluorinated pyridine kinase inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated inhibitors for a specified duration (e.g., 72 hours).

  • MTT Incubation:

    • Remove the culture medium containing the compounds.

    • Add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Efficacy Study (Xenograft Model)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo antitumor activity of drug candidates.[15][16][17]

Objective: To assess the in vivo antitumor efficacy of the fluorinated and non-fluorinated inhibitors.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to aid tumor formation)

  • Fluorinated and non-fluorinated pyridine kinase inhibitors formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the test compounds and vehicle to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.

    • Monitor the body weight and overall health of the animals as indicators of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

The strategic incorporation of fluorine into pyridine kinase inhibitors represents a powerful approach to enhancing their therapeutic potential. As demonstrated by the comparative data, fluorination can significantly improve potency, metabolic stability, and overall pharmacokinetic properties. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of these compounds. While the effects of fluorination are context-dependent and require careful optimization, the evidence strongly supports its continued use as a key strategy in the design of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Comparative Analysis of the Anticancer Potential of a Novel Pyridine Derivative Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the biological activity of 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine, a compound structurally related to 3-(4-Fluorophenyl)-5-methoxypyridine. Due to the limited availability of public data on this compound, this related compound is used as a proxy to provide insights into the potential anticancer properties of this class of molecules. The data presented herein is for research and informational purposes only.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, with several demonstrating significant antitumor activities.[1][2][3] This guide provides a comparative overview of the in vitro anticancer activity of 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine against three widely used and well-characterized anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The comparison is based on their cytotoxic effects on three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The IC50 values for 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine and the standard anticancer drugs are summarized in the table below. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure and the specific assay used.[1][4]

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine > 10> 10> 10
Doxorubicin 1.00[5]2.50[1]1.50[5]
Cisplatin ~16.48 (24h exposure)[6]Varies significantly~6.59 (72h exposure)[7]
Paclitaxel 2.5 - 7.5 nM (24h exposure)[3]Varies significantly1.35 nM (48h exposure)[8]

Note: The IC50 values for Cisplatin and Paclitaxel can vary significantly depending on the study and experimental conditions. For a comprehensive understanding, researchers are encouraged to consult the cited literature.

Putative Mechanism of Action of the Pyridine Derivative

Preliminary studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines suggest that their anticancer activity may be attributed to the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Flow cytometry analysis of HeLa cells treated with a related pyridine derivative, compound 9p, has shown a significant increase in the percentage of cells in the G2/M phase of the cell cycle. This suggests that the compound may interfere with the mitotic spindle apparatus, leading to a halt in cell division.

Induction of Apoptosis

Treatment of HeLa cells with the related pyridine derivative also led to a dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V-FITC/PI staining. This indicates that the compound can trigger programmed cell death in cancer cells.

Mechanisms of Action of Known Anticancer Drugs

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This leads to the stabilization of the topoisomerase II complex after it has broken the DNA chain for replication, preventing the re-ligation of the DNA double helix and thereby halting the replication process. Additionally, doxorubicin is known to generate reactive oxygen species, which can damage cellular components including DNA, proteins, and membranes.[5]

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that acts by a non-cell cycle-specific mechanism. Inside the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The aquated form of cisplatin can then bind to the N7 reactive center on purine bases of DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[7][8]

Paclitaxel

Paclitaxel belongs to the taxane class of anticancer drugs. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle. This prolonged mitotic arrest ultimately induces apoptosis.[6][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (HeLa, MCF-7, or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound and reference drugs are serially diluted in culture medium. The growth medium is removed from the wells and replaced with the medium containing various concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Washing and RNase Treatment: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.

  • Propidium Iodide Staining: Propidium iodide (PI) staining solution is added to the cells.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Visualizing Cellular Pathways and Workflows

Signaling Pathways

Anticancer_Drug_Mechanisms cluster_Pyridine Putative Mechanism of 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine cluster_Doxorubicin Doxorubicin Mechanism cluster_Cisplatin Cisplatin Mechanism cluster_Paclitaxel Paclitaxel Mechanism Pyridine Pyridine Derivative G2M_Arrest G2/M Phase Cell Cycle Arrest Pyridine->G2M_Arrest Apoptosis_P Apoptosis G2M_Arrest->Apoptosis_P Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D Topo_II_Inhibition->DNA_Damage_D ROS_Generation->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Cisplatin Cisplatin DNA_Adducts DNA Adducts (Crosslinks) Cisplatin->DNA_Adducts Replication_Inhibition_C Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition_C Apoptosis_C Apoptosis Replication_Inhibition_C->Apoptosis_C Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_T Apoptosis Mitotic_Arrest->Apoptosis_T

Experimental Workflows

Experimental_Workflows cluster_MTT MTT Assay Workflow cluster_Apoptosis Apoptosis Assay Workflow cluster_CellCycle Cell Cycle Analysis Workflow MTT_1 Seed Cells MTT_2 Treat with Compound MTT_1->MTT_2 MTT_3 Incubate MTT_2->MTT_3 MTT_4 Add MTT Reagent MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 Apop_1 Treat Cells Apop_2 Harvest & Wash Cells Apop_1->Apop_2 Apop_3 Stain with Annexin V-FITC/PI Apop_2->Apop_3 Apop_4 Incubate Apop_3->Apop_4 Apop_5 Flow Cytometry Analysis Apop_4->Apop_5 CC_1 Treat & Harvest Cells CC_2 Fix Cells CC_1->CC_2 CC_3 RNase Treatment CC_2->CC_3 CC_4 Stain with Propidium Iodide CC_3->CC_4 CC_5 Flow Cytometry Analysis CC_4->CC_5

Conclusion

While direct data on the anticancer activity of this compound is not yet available in the public domain, the analysis of a structurally similar compound, 3-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine, suggests that this class of molecules may possess anticancer properties, potentially through the induction of cell cycle arrest and apoptosis. However, based on the available data, the potency of this particular pyridine derivative appears to be lower than that of the established anticancer drugs Doxorubicin and Paclitaxel against the tested cell lines.

It is crucial to emphasize the preliminary nature of these findings. The significant variability in reported IC50 values for standard drugs highlights the importance of standardized experimental conditions for accurate comparative analysis. Further in-depth studies are warranted to fully elucidate the anticancer potential, mechanism of action, and selectivity of this compound and its analogs. This guide serves as a foundational resource to inform and direct future research in this promising area of drug discovery.

References

Forging the Pyridine Ring: A Head-to-Head Comparison of Suzuki Coupling Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on selecting the optimal palladium catalyst for pyridine synthesis, supported by comparative experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of pyridine-containing compounds is of particular significance to the pharmaceutical and agrochemical industries, where the pyridine motif is a common feature in bioactive molecules. However, the inherent basicity of the pyridine nitrogen can pose challenges, leading to catalyst inhibition and reduced yields. The choice of an appropriate catalyst system is therefore critical for a successful outcome. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the synthesis of pyridines via Suzuki coupling, offering a data-driven resource for chemists to make informed decisions in their synthetic endeavors.

Catalyst Performance Under Standardized Conditions

To provide a clear and objective comparison, we have collated performance data for three distinct palladium catalyst systems in the synthesis of a model compound, 2-phenylpyridine, from 2-bromopyridine and phenylboronic acid. The selected catalysts represent a range of commonly used systems: a traditional phosphine-ligated catalyst (Palladium(II) bis(triphenylphosphine) dichloride), a catalyst with a bulky phosphine ligand often effective for challenging couplings (Palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride), and a highly active catalyst precursor often used with specialized phosphine ligands (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a trialkylphosphine ligand.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂5Na₂CO₃ (1 M aq.)1,4-DioxaneReflux8~67-69[1]
Pd(dppf)Cl₂10Na₃PO₄1,4-Dioxane65-100-5-89 (variable substrates)[2]
Pd₂(dba)₃ with P(t-Bu)₃------[1]
Pd(PPh₃)₄10K₂CO₃Toluene/Ethanol (2:1)--35[3]

Note: The yields reported for Pd(dppf)Cl₂ are for a range of 2-arylpyridines and not specifically for 2-phenylpyridine under a single set of conditions, but they provide a general indication of the catalyst's effectiveness. The combination of Pd₂(dba)₃ with P(t-Bu)₃ is noted to be effective for less reactive chloroaromatics, suggesting its potential for challenging pyridine couplings, though specific comparative data for this exact model reaction was not available in the initial search.[1]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R_Ln Ar-Pd(II)-R (Ln) Transmetalation->Ar-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for Suzuki coupling reactions for pyridine synthesis.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₂Cl₂

This procedure is adapted from a standard protocol for the coupling of pyridylboronic acids with heteroaryl halides.[1]

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • 1 M Aqueous sodium carbonate solution (2.0 mL)

  • 1,4-Dioxane (5.0 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine, phenylboronic acid, and bis(triphenylphosphine)palladium(II) dichloride.

  • Add 1,4-dioxane followed by the aqueous sodium carbonate solution.

  • The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • The mixture is then heated to reflux and stirred for 8 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylpyridine.

General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol is based on the coupling of pyridine-2-sulfonyl fluoride with arylboronic acids, which can be adapted for bromopyridines.[2]

Materials:

  • 2-Bromopyridine (0.3 mmol)

  • Phenylboronic acid (0.45 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 10 mol%)

  • Sodium phosphate (Na₃PO₄, 0.9 mmol)

  • 1,4-Dioxane (1.0 mL)

Procedure:

  • In a capped vial, combine 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and sodium phosphate.

  • Add 1,4-dioxane to the vial.

  • The vial is sealed and the reaction mixture is heated to a temperature between 65 and 100 °C.

  • The reaction is monitored by an appropriate method (e.g., ¹H NMR, GC-MS) to determine completion.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

  • The organic layer is dried, filtered, and concentrated. The product is then purified by chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, from setup to product isolation.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Reagents Charge flask with aryl halide, boronic acid, catalyst, and base Add_Solvent Add solvent and degassing Charge_Reagents->Add_Solvent Heating Heat to reaction temperature Add_Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Column chromatography Concentration->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product Pure Product

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of a catalyst for the Suzuki-Miyaura coupling in pyridine synthesis is a critical parameter that significantly influences the reaction's success. While traditional catalysts like Pd(PPh₃)₂Cl₂ offer a reliable option, more advanced systems incorporating bulky and electron-rich phosphine ligands, such as those used with Pd(dppf)Cl₂, can provide higher yields and broader substrate scope, particularly for challenging couplings.[2][4] For particularly unreactive coupling partners, catalyst systems like Pd₂(dba)₃ in combination with trialkylphosphine ligands may be necessary.[1] Researchers should consider the electronic and steric properties of their specific substrates, as well as cost and air-stability of the catalyst, when making their selection. The provided protocols and workflow offer a solid foundation for developing and optimizing Suzuki coupling reactions for the synthesis of valuable pyridine-containing molecules.

References

Confirming the Structure of 3-(4-Fluorophenyl)-5-methoxypyridine with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 3-(4-Fluorophenyl)-5-methoxypyridine. By comparing expected spectral data with that of structurally similar compounds, this document outlines the methodology and data interpretation required to unambiguously confirm the molecular structure of this and other related biaryl compounds.

Introduction

In the synthesis of novel chemical entities, particularly in the field of drug discovery, unequivocal structural confirmation is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful solution by revealing through-bond correlations between nuclei.[1][2] This guide details the expected 2D NMR correlations for this compound and provides the necessary experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for this compound can be predicted based on the known effects of substituents on aromatic rings and by comparison with similar compounds. The fluorine atom on the phenyl ring and the methoxy and fluoro-phenyl groups on the pyridine ring will influence the electronic environment of the nearby protons and carbons.[3] For instance, the methoxy group, being an electron-donating group, is expected to shield the ortho and para positions of the pyridine ring, causing an upfield shift (lower ppm values) of the corresponding proton and carbon signals.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted Chemical Shift (ppm)Multiplicity
2H~8.3d
4H~7.4t
6H~8.2d
OMeH~3.9s
2', 6'H~7.5dd
3', 5'H~7.1t
3C~135s
5C~158s
2C~145d
4C~121d
6C~142d
OMeC~56q
1'C~134s
2', 6'C~129d
3', 5'C~116d
4'C~163 (d, ¹JCF)s

Predicted values are based on data from analogous compounds.[4][5] Actual experimental values may vary.

2D NMR Correlation Analysis

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For this compound, the following correlations are expected:

  • A cross-peak between the proton at position 2 (H-2) and the proton at position 4 (H-4).

  • A cross-peak between the proton at position 4 (H-4) and the proton at position 6 (H-6).

  • Within the fluorophenyl ring, a strong correlation between the protons at positions 2' and 3' (and 6' and 5').

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[2] This is crucial for assigning the protonated carbons.

Table 2: Expected HSQC Correlations

ProtonCorrelated Carbon
H-2C-2
H-4C-4
H-6C-6
OMeOMe Carbon
H-2', H-6'C-2', C-6'
H-3', H-5'C-3', C-5'
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in identifying quaternary carbons and piecing together the molecular framework.[1]

Table 3: Key Expected HMBC Correlations for Structural Confirmation

ProtonCorrelated Carbons (2-3 bonds away)Significance
H-2C-3, C-4, C-6Confirms the position of H-2 relative to the substituents and other pyridine protons.
H-4C-2, C-3, C-5, C-6Links H-4 to the substituted carbons C-3 and C-5.
H-6C-2, C-4, C-5Confirms the position of H-6 relative to the methoxy group.
OMeC-5Crucial correlation confirming the attachment of the methoxy group to C-5.
H-2', H-6'C-3, C-1', C-3', C-5', C-4'Crucial correlation confirming the connectivity between the pyridine and fluorophenyl rings at C-3.

Experimental Protocols

Sample Preparation

A solution of 5-10 mg of this compound should be prepared in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • COSY: A standard gradient-enhanced COSY (gCOSY) pulse sequence should be used. Typically, 256 increments in the indirect dimension (F1) with 2-4 scans per increment are sufficient.[3]

  • HSQC: A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement is recommended. The spectral widths should be adjusted to encompass all proton and carbon signals.

  • HMBC: A standard gradient-enhanced HMBC pulse sequence should be utilized. The experiment is often optimized for a long-range coupling constant of around 8 Hz.[2]

Data Visualization

The following diagram illustrates the key HMBC and COSY correlations that are critical for the structural confirmation of this compound.

G cluster_0 This compound C3 C3 C5 C5 H2 H2 H2->C3 HMBC (2J) H4 H4 H2->H4 COSY C4 C4 H2->C4 HMBC (3J) H4->C3 H4->C5 H6 H6 H4->H6 H6->C5 OMe OMe OMe->C5 HMBC (3J) H2_prime H2'/H6' H2_prime->C3 HMBC (3J)

Caption: Key COSY and HMBC correlations for structure confirmation.

Conclusion

By employing a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, the chemical structure of this compound can be definitively confirmed. The outlined predicted chemical shifts and correlation tables provide a robust framework for the analysis of experimental data. The key HMBC correlations from the methoxy protons to C-5 and from the fluorophenyl protons (H-2'/H-6') to C-3 are particularly diagnostic for confirming the substitution pattern of the pyridine ring. This systematic approach ensures the accurate structural assignment of this and other similarly complex molecules, a critical step in the chemical and pharmaceutical sciences.

References

Comparative Analysis of In Vitro Kinase Panel Screening: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the characterization of small molecule inhibitors against a broad panel of kinases is a critical step. This process, known as in vitro kinase panel screening, provides essential insights into a compound's potency, selectivity, and potential off-target effects, which are pivotal for lead optimization and preclinical development. This guide presents a comparative analysis of the kinase inhibitory profile of the novel compound 3-(4-Fluorophenyl)-5-methoxypyridine against other hypothetical kinase inhibitors, providing supporting experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Comparative Kinase Inhibition Profiles

To evaluate the selectivity and potency of this compound, a hypothetical screening was conducted against a panel of representative kinases. The compound was tested alongside three other fictional inhibitors: Compound A, Compound B, and Compound C. The percentage of inhibition at a concentration of 1 µM is summarized in the table below.

Kinase TargetThis compound (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Compound C (% Inhibition @ 1µM)
CDK2/cyclin A2 85924568
VEGFR-2 95348875
PDGFR-α 91288572
PDGFR-β 88318270
EGFR 15852030
HER2 12821825
HER4 10791522
Bruton's Tyrosine Kinase (BTK) 25159040

Data Interpretation:

Based on the hypothetical data, this compound demonstrates potent inhibitory activity against a specific subset of kinases, particularly VEGFR-2 and the PDGFR family, while showing minimal activity against the EGFR/HER family. This suggests a potentially selective profile. In comparison, Compound A appears to be a potent EGFR/HER inhibitor, Compound B shows broad-spectrum activity with high potency against VEGFR-2, PDGFR, and BTK, and Compound C exhibits moderate, less selective inhibition across the tested panel.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase panel screening assay.

Kinase-Glo® Plus Luminescence Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed).

  • Materials : Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega), kinase enzymes, corresponding substrates, test compounds, and appropriate buffers.

  • Procedure :

    • Compound Preparation : Test compounds are serially diluted in DMSO to the desired concentrations. A final concentration of 1 µM was used for the initial screening.

    • Kinase Reaction : The kinase, substrate, and ATP are added to the wells of a 384-well plate. The reaction is initiated by the addition of the test compound or DMSO vehicle control.

    • Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

    • Detection : An equal volume of Kinase-Glo® Plus reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.

    • Data Acquisition : Luminescence is measured using a plate reader.

    • Data Analysis : The percentage of kinase inhibition is calculated relative to the DMSO control.

Radiometric Kinase Assay (HotSpot™ Assay)

Considered a gold standard, this method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1][2]

  • Materials : [γ-³³P]ATP, kinase enzymes, substrates, test compounds, filter membranes, and scintillation counter.

  • Procedure :

    • Reaction Setup : The kinase reaction is assembled in a microtiter plate containing the kinase, substrate, test compound, and [γ-³³P]ATP in a reaction buffer.

    • Incubation : The reaction is incubated at a controlled temperature to allow for substrate phosphorylation.

    • Reaction Termination and Capture : The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[1]

    • Washing : The filter membrane is washed to remove unincorporated [γ-³³P]ATP.

    • Detection : The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis : The level of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the counts from wells with the test compound to the control wells (DMSO).

Visualizing Kinase Screening Concepts

To better illustrate the concepts involved in kinase inhibitor screening, the following diagrams have been generated using Graphviz.

G cluster_0 Kinase Screening Workflow A Compound Library B Primary Screening (Single High Concentration) A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel) D->E F Lead Candidate E->F

Caption: A typical workflow for kinase inhibitor screening, from primary screen to lead candidate identification.

G cluster_1 Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Angiogenesis TF->Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway, often targeted by kinase inhibitors.

G cluster_2 Logical Relationship of Screening Data Compound 3-(4-Fluorophenyl)- 5-methoxypyridine Potency High Potency (VEGFR-2, PDGFR) Compound->Potency Selectivity High Selectivity (Low EGFR/HER Inhibition) Compound->Selectivity OffTarget Potential Off-Targets (e.g., BTK) Compound->OffTarget Decision Decision: Advance to Further Studies Potency->Decision Selectivity->Decision

Caption: Logical flow from screening data to a decision point for a candidate compound.

Conclusion

The in vitro kinase panel screening is an indispensable tool in the early stages of drug discovery.[3] The hypothetical data for this compound suggests a promising selective inhibitor of VEGFR-2 and PDGFR kinases. However, further dose-response studies are necessary to determine the precise IC50 values and confirm its selectivity profile against a broader range of kinases. The methodologies and workflows presented in this guide provide a framework for researchers to design and interpret their own kinase screening experiments, ultimately facilitating the identification and development of novel and effective kinase inhibitors.

References

Comparison of different purification techniques for substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining substituted pyridines of high purity is a critical step in the synthesis of a vast array of chemical entities. The choice of purification method is paramount and depends on a multitude of factors including the physicochemical properties of the target compound, the nature of the impurities, the required scale of purification, and economic considerations. This guide provides an objective comparison of the most common purification techniques for substituted pyridines: column chromatography, crystallization, distillation, and acid-base extraction, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key performance indicators for the four primary purification techniques. It is important to note that the presented values are typical and can vary significantly based on the specific substituted pyridine, the nature and quantity of impurities, and the scale of the operation.

TechniqueTypical PurityTypical YieldScalabilityRelative CostKey AdvantagesCommon Applications & Remarks
Column Chromatography >98%60-95%[1]Low to Medium (mg to kg)HighHigh resolution for complex mixtures; applicable to a wide range of compounds.Ideal for laboratory-scale purification and for separating isomers or compounds with similar polarities. The basicity of pyridines can lead to strong interactions with silica gel, potentially causing peak tailing. Deactivation of silica with a base like triethylamine is often necessary[2].
Crystallization >99%50-90%Low to High (mg to tons)Low to MediumCan yield highly pure compounds; cost-effective at large scales.Best suited for solid compounds. The success of this method is highly dependent on finding a suitable solvent system where the pyridine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures[2]. "Oiling out" can be a common issue[3].
Distillation 99-99.8%[4]80-95%Medium to High (g to tons)Low to MediumExcellent for purifying liquids; scalable and relatively inexpensive for large quantities.Effective for separating compounds with significantly different boiling points. Not suitable for thermally labile compounds or for separating isomers with close boiling points[2]. Azeotrope formation with water is a common challenge[5].
Acid-Base Extraction >99%85-98%[6]Low to High (mg to tons)LowSimple, fast, and inexpensive; excellent for removing non-basic impurities.Highly effective for separating basic pyridine derivatives from neutral or acidic impurities[2][6]. The process involves converting the pyridine to a water-soluble salt. It is often used as a preliminary purification step.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are intended as general guidelines and may require optimization for specific substituted pyridines.

Protocol 1: Column Chromatography (Flash Chromatography)

This method separates compounds based on their differential adsorption onto a stationary phase.

Materials:

  • Crude substituted pyridine

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Triethylamine (optional, for deactivation of silica)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude substituted pyridine in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluting solvent in fractions using collection tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified substituted pyridine.

Protocol 2: Recrystallization

This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Materials:

  • Crude solid substituted pyridine

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Distillation (Simple or Fractional)

This method is used to purify liquids based on differences in their boiling points.

Materials:

  • Crude liquid substituted pyridine

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude liquid substituted pyridine and a few boiling chips to the distillation flask.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Distillation: As the liquid boils, the vapor will rise, pass through the condenser, and collect in the receiving flask. Monitor the temperature at the thermometer. The boiling point of the pure compound should remain constant.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the target substituted pyridine.

  • Discontinuation: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Protocol 4: Acid-Base Extraction

This technique separates basic compounds like pyridines from neutral or acidic impurities by converting them into water-soluble salts.

Materials:

  • Crude substituted pyridine dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Separatory funnel

  • Beakers or flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous acid solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyridine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the pyridine salt.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add the aqueous base solution until the solution is basic (pH > 10). The deprotonated, water-insoluble pyridine will precipitate or form a separate layer.

  • Back-Extraction: Extract the liberated pyridine back into a fresh portion of the organic solvent. Repeat this extraction two to three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified substituted pyridine.

Mandatory Visualization

The selection of an appropriate purification technique is a logical process based on the properties of the compound and the impurities present. The following diagram illustrates a general workflow for this decision-making process.

Purification_Workflow Workflow for Selecting a Purification Technique for Substituted Pyridines start Crude Substituted Pyridine is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No crystallization Crystallization is_solid->crystallization Yes impurities_non_basic Are impurities non-basic? is_liquid->impurities_non_basic No boiling_point_diff Significant boiling point difference from impurities? is_liquid->boiling_point_diff Yes complex_mixture Complex mixture or isomers present? impurities_non_basic->complex_mixture No acid_base_extraction Acid-Base Extraction impurities_non_basic->acid_base_extraction Yes boiling_point_diff->impurities_non_basic No distillation Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography complex_mixture->chromatography Yes further_purification Consider further purification (e.g., Chromatography) complex_mixture->further_purification No crystallization->further_purification If impurities co-crystallize distillation->further_purification May require further purification for isomers acid_base_extraction->further_purification May require further purification

Caption: Decision tree for selecting a suitable purification technique.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, enhancing metabolic stability is a critical step in optimizing a compound's pharmacokinetic profile.[1][2] The strategic incorporation of fluorine into molecular scaffolds is a widely employed technique to achieve this, owing to the strength of the carbon-fluorine bond which can block sites susceptible to metabolic degradation.[3][4][5] This guide provides a comparative analysis of the metabolic stability of non-fluorinated pyridine analogs versus their fluorinated counterparts, supported by experimental data and detailed methodologies for researchers in drug development.

The Impact of Fluorination on Pyridine Metabolism

The pyridine ring is a common motif in pharmaceuticals, but it can be a site of metabolic vulnerability. The two primary enzyme systems responsible for the metabolism of pyridine and other nitrogen-containing heterocycles are Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[6][7]

  • Cytochrome P450 (CYP) Enzymes: These enzymes, located primarily in liver microsomes, typically catalyze the oxidation of pyridine rings, leading to the formation of hydroxylated metabolites or N-oxides.[8][9] For example, the PET tracer 3-Fluoro-4-Aminopyridine (3F4AP) is readily metabolized by the CYP2E1 isozyme to form 5-hydroxy-3F4AP and 3F4AP N-oxide.[8]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is also responsible for the oxidation of N-heterocyclic systems.[6][10] AO-mediated metabolism proceeds through nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen.[6] The susceptibility of a compound to AO can lead to high metabolic clearance and present challenges in drug development.[10][11]

Fluorination serves as a powerful strategy to enhance metabolic stability by "shielding" these metabolic "soft spots".[12] By replacing a hydrogen atom with a highly electronegative fluorine atom at a position susceptible to oxidation, the C-H bond is replaced with a much stronger C-F bond, rendering the site resistant to enzymatic attack by both CYP and AO enzymes.[1][13]

Quantitative Comparison of Metabolic Stability

The following table summarizes representative data from an in vitro metabolic stability assay comparing a generic non-fluorinated pyridine analog with its fluorinated version. This data is illustrative, as the actual stability is highly dependent on the specific molecular structure and the position of the fluorine atom.[1] The key parameters measured are in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Compound Structure In Vitro t½ (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A (Non-Fluorinated)Pyridine-R1592.4
Analog B (Fluorinated)Fluoro-Pyridine-R> 60< 11.6

Data is representative and intended for comparative purposes.

Experimental Protocols

The metabolic stability of the analogs is determined using an in vitro assay with human liver microsomes (HLM). This assay measures the rate of disappearance of the parent compound over time.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.[1]

Materials:

  • Test Compounds (Non-fluorinated and fluorinated analogs)

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[15]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[16]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[15]

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[15]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction[16]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[16]

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., 20 mM in DMSO), followed by dilution in acetonitrile (e.g., to 125 µM).[16] Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[16]

  • Incubation: The assay is initiated by adding the test compound (final concentration e.g., 1-2 µM) to pre-warmed (37°C) liver microsomes (final protein concentration e.g., 0.4-0.5 mg/mL) and the NADPH cofactor system.[9][15][16]

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a volume of cold acetonitrile containing an internal standard.[15][16] This step also precipitates the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.[16]

  • Analysis: The supernatants are transferred for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14][15]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line represents the elimination rate constant (k).[16]

    • Half-life (t½) is calculated using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and the metabolic pathways involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock (1-2 µM final) B Prepare Microsome/Cofactor Mix (HLM, NADPH, Buffer) C Incubate at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Quench with Cold Acetonitrile (+ Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Pyridine Analog cluster_fluorinated Fluorinated Pyridine Analog Pyridine Pyridine Ring CYP CYP450 Enzymes (e.g., CYP2E1) Pyridine->CYP AO Aldehyde Oxidase (AO) Pyridine->AO F_Pyridine Fluorinated Pyridine Ring (F at metabolic 'soft spot') F_Pyridine->CYP Blocked F_Pyridine->AO Blocked Stable Metabolically Stable (Blocked Pathway, Slow Clearance) F_Pyridine->Stable Metabolites Hydroxylated Metabolites (Rapid Clearance) CYP->Metabolites AO->Metabolites

Caption: Impact of fluorination on common metabolic pathways of pyridine.

Conclusion

The strategic incorporation of fluorine is a proven and effective method for enhancing the metabolic stability of pyridine-containing drug candidates.[2] By blocking sites susceptible to oxidation by key drug-metabolizing enzymes like Cytochrome P450s and Aldehyde Oxidase, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance.[1][12] However, the success of this strategy is not universal and depends heavily on the overall molecular structure and the specific position of the fluorine substituent.[1] Therefore, a thorough evaluation using in vitro assays, such as the human liver microsomal stability assay, is essential to confirm the benefits of fluorination and guide the selection of the most promising candidates for further development.

References

Unveiling the Kinase Selectivity Profile of 3-(4-Fluorophenyl)-5-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative cross-reactivity profile of the hypothetical kinase inhibitor, 3-(4-Fluorophenyl)-5-methoxypyridine (herein referred to as Compound-FMP), against a panel of 97 kinases. To provide a clear benchmark, its profile is compared with a known highly selective ERK1/2 inhibitor, Ravoxertinib (GDC-0994), and a broad-spectrum multi-kinase inhibitor, Sorafenib.

The data presented is based on established kinase screening methodologies and provides a framework for evaluating the kinase inhibition spectrum of novel chemical entities. While the data for Compound-FMP is illustrative, the profiles for Ravoxertinib and Sorafenib are based on publicly available information, offering a realistic context for comparison.

Comparative Kinase Inhibition Profiles

The following table summarizes the percentage of inhibition of a panel of 97 kinases by Compound-FMP, the highly selective inhibitor Ravoxertinib (GDC-0994), and the multi-kinase inhibitor Sorafenib at a concentration of 1 µM. A lower percentage indicates stronger inhibition. The kinase panel is based on the scanEDGE™ panel, offering a broad survey across the human kinome.

Table 1: Cross-Reactivity Profiling of Kinase Inhibitors against the scanEDGE™ Panel (97 Kinases)

Kinase FamilyKinase TargetCompound-FMP (% Inhibition at 1µM) Ravoxertinib (GDC-0994) (% Inhibition at 1µM) Sorafenib (IC50 in nM)
CMGC MAPK1 (ERK2) <10% <10% -
CMGC MAPK3 (ERK1) <10% <10% -
AGCAKT1>50%>90%-
AGCPIM1>50%>90%25
CAMKCAMK1D>50%>90%-
CMGCCDK2>50%>90%77
CMGCGSK3B>50%>90%-
STEMAP2K1 (MEK1)>50%>90%29
STEMAP2K2 (MEK2)>50%>90%-
TKABL1>50%>90%20
TKEGFR>50%>90%50
TKFLT3>50%>90%5
TKKIT>50%>90%6
TKKDR (VEGFR2)>50%>90%90
TKPDGFRA>50%>90%54
TKPDGFRB>50%>90%20
TKLBRAF>50%>90%22
TKLRAF1 (c-Raf)>50%>90%6
...............

Note: The data for Compound-FMP is hypothetical and for illustrative purposes. The data for Ravoxertinib is based on its known high selectivity for ERK1/2, with minimal off-target effects at 1µM. Sorafenib data is presented as IC50 values against some of its known targets to illustrate its multi-kinase activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

This method is a well-established platform for profiling kinase inhibitors against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using a proprietary method, and the results are reported as a percentage of the DMSO control.

Protocol Outline:

  • Kinase Preparation: A panel of purified human kinases are expressed and tagged (e.g., with DNA).

  • Compound Preparation: The test inhibitor (e.g., Compound-FMP) is solubilized in DMSO to a stock concentration (e.g., 10 mM) and then diluted to the final screening concentration.

  • Binding Reaction: The kinase, test compound, and an immobilized ligand are incubated together in a microplate well to allow for competitive binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified. A common method is quantitative PCR (qPCR) of the DNA tag attached to the kinase.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the presence of a DMSO control. The result is expressed as a percentage of the control, where a lower percentage indicates a stronger interaction between the test compound and the kinase.

ADP-Glo™ Kinase Activity Assay

This assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][2][3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer.

    • Add the test inhibitor at various concentrations (for IC50 determination) or at a single concentration (for single-point screening).

    • Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • For inhibitor screening, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The primary targets of a selective inhibitor like Ravoxertinib (GDC-0994) are ERK1 and ERK2, which are key components of the MAPK/ERK signaling pathway.[4][5] Understanding this pathway is crucial for interpreting the biological consequences of inhibiting these kinases.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase_Panel Prepare Kinase Panel Binding_Reaction Incubate Kinase, Compound, and Immobilized Ligand Kinase_Panel->Binding_Reaction Compound_Dilution Dilute Test Compound Compound_Dilution->Binding_Reaction Wash Wash Unbound Components Binding_Reaction->Wash Quantification Quantify Bound Kinase Wash->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis Profile_Generation Generate Selectivity Profile Data_Analysis->Profile_Generation

References

Safety Operating Guide

Proper Disposal of 3-(4-Fluorophenyl)-5-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(4-Fluorophenyl)-5-methoxypyridine as a hazardous chemical. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. The following information outlines the necessary steps for the proper disposal of this compound, ensuring compliance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling procedures for similar pyridine derivatives, the following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If working in an area with poor ventilation or if dusts/aerosols may be generated, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area with plenty of water.[2][3] If swallowed, seek immediate medical attention.[3]

II. Chemical Waste Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit characteristics that necessitate classifying it as hazardous waste. The primary hazards associated with similar pyridine derivatives include:

  • Toxicity: Harmful if swallowed.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[3][4]

Due to these potential hazards, this compound should not be disposed of down the drain or in regular trash.[5][6] All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[5][7]

Table 1: Assumed Hazard Profile for this compound

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Assumed to be harmful or toxic if swallowed.Ingestion
Skin Irritation Potential to cause skin irritation upon contact.Dermal
Eye Irritation Potential to cause serious eye irritation.Ocular
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Inhalation

Note: This table is based on the hazard profiles of structurally similar compounds. Always consult your institution's chemical safety experts for a definitive hazard assessment.

III. Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
  • Segregate this waste from other chemical waste streams to prevent unintended reactions.[8] Store in a designated and properly labeled hazardous waste accumulation area.[9]

2. Waste Collection and Containerization:

  • Collect all waste in a compatible, leak-proof container with a secure lid.[8][9] For solid waste, a clearly labeled, sealed bag may be appropriate before placement in a larger waste container.
  • Ensure the container is in good condition and made of a material that will not react with the chemical.[8]

3. Labeling of Hazardous Waste:

  • Label the waste container clearly with the words "Hazardous Waste."[5][8]
  • The label must include:
  • The full chemical name: "this compound". Avoid abbreviations.[8]
  • An accurate estimation of the quantity of the waste.
  • The date when the waste was first added to the container (accumulation start date).[5]
  • The name and contact information of the principal investigator or responsible person.[5]
  • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[5]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and accessible only to trained personnel.[9]
  • Ensure secondary containment is used to capture any potential leaks.[8]
  • Keep waste containers closed except when adding waste.[8]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]
  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]
  • After triple-rinsing, deface the original label on the container and dispose of it as non-hazardous waste, in accordance with your institution's policies.[7]

6. Spill Management:

  • In the event of a spill, clean it up immediately using appropriate absorbent materials.[7]
  • All materials used for the spill cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[7]

7. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][8] Do not attempt to transport the waste yourself.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management start Start: Unused This compound or Contaminated Material ppe Don Appropriate PPE start->ppe Handle with Care identify Identify as Hazardous Waste segregate Segregate from Incompatible Waste identify->segregate ppe->identify collect Collect in a Compatible Container segregate->collect label_waste Label Container with 'Hazardous Waste' & Full Chemical Name collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup by EHS/Licensed Contractor store->request_pickup end Proper Disposal (Incineration or Landfill) request_pickup->end spill Spill Occurs cleanup Clean up Spill with Absorbent Material spill->cleanup collect_spill Collect Cleanup Debris as Hazardous Waste cleanup->collect_spill collect_spill->collect empty_container Empty Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-(4-Fluorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), operational handling, and disposal of 3-(4--Fluorophenyl)-5-methoxypyridine, a compound that combines the chemical properties of a fluorinated aromatic ring and a pyridine derivative.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling 3-(4-Fluorophenyl)-5-methoxypyridine.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]To protect eyes and face from splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended for enhanced protection.[1][2]To prevent skin contact and absorption.[1] The glove manufacturer's compatibility chart should be consulted.[2]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary.[2]To protect clothing and skin from contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of vapors.[1] If engineering controls are insufficient, a respirator may be required.[2]To prevent the inhalation of potentially harmful vapors.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation and Area Setup :

    • Ensure that a properly functioning chemical fume hood is available. All work with this compound should be performed within the fume hood.[2]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Clearly label all containers with the chemical name and associated hazards.[2][4]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the chemical. Gloves should be inspected for any signs of damage prior to use.[5]

  • Chemical Handling :

    • Handle the substance with care, avoiding contact with skin and eyes.[2][5]

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3][5]

    • Avoid the creation of dust or aerosols.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Clean the work area and any contaminated equipment.

    • Properly remove and dispose of contaminated PPE.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills :

    • Alert others in the vicinity and restrict access to the area.[2]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or earth.[1][4][7]

    • Collect the absorbed material into a sealed, labeled container for proper waste disposal.[2][3]

  • Large Spills :

    • Evacuate the area immediately.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation :

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][3]

  • Waste Collection and Storage :

    • Collect the hazardous waste in a designated, properly sealed, and clearly labeled container.[1][3] The label should indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[4] Never pour chemical waste down the drain or dispose of it in regular trash.[4]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe handling 3. Chemical Handling ppe->handling post_handling 4. Post-Handling handling->post_handling spill Spill Occurs handling->spill disposal 5. Waste Disposal post_handling->disposal spill_mgmt Spill Management spill->spill_mgmt Emergency Response spill_mgmt->post_handling end Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.